2',5,6'-Trihydroxy-7-methoxyflavanone
Description
Properties
CAS No. |
129138-49-4 |
|---|---|
Molecular Formula |
C229H346N70O40 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
SAJHRQBGZMZGMA-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
Synonyms |
2',5,6'-trihydroxy-7-methoxy-flavanone 2',5,6'-trihydroxy-7-methoxyflavanone scuteamoenin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Structural Elucidation and Stereochemical Dynamics of Scuteamoenin
Topic: Chemical Structure and Stereochemistry of 2',5,6'-Trihydroxy-7-methoxyflavanone (Scuteamoenin) Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacognosists, and Structural Biologists
Introduction: The Chemical Entity
The compound 2',5,6'-Trihydroxy-7-methoxyflavanone , historically isolated from the genus Scutellaria (specifically S. likiangensis and S. amoena), represents a distinct class of lipophilic flavonoids known as Scuteamoenin [1].[1]
Unlike common dietary flavanones (e.g., naringenin, hesperetin) which typically feature 4'-hydroxylation on the B-ring, Scuteamoenin is characterized by a unique 2',6'-dihydroxy substitution pattern . This "ortho-disubstituted" B-ring creates significant steric crowding and unique electronic environments, influencing its rotational conformers, solubility profile, and binding affinity to biological targets such as parasitic enzymes and cancer cell receptors.
This guide analyzes the structural integrity, stereochemical determination, and isolation protocols for this specific metabolite.
Structural Characterization & Connectivity
Molecular Framework
The core structure is a 2-phenylchroman-4-one skeleton. The substituent placement is critical for spectroscopic identification:
-
Ring A (Benzoyl moiety): Substituted with a hydroxyl at C-5 (chelated) and a methoxy group at C-7.
-
Ring B (Phenyl moiety): Substituted with hydroxyl groups at C-2' and C-6'.
-
Ring C (Heterocyclic): Saturated C2-C3 bond, creating a chiral center at C-2.
Spectroscopic Signatures (NMR & MS)
To validate the identity of Scuteamoenin, researchers must look for specific signals in the
| Position | Atom Type | Structural Insight | ||
| 2 | CH (Chiral) | ~5.80 (dd, | ~75.0 | Diagnostic for flavanones; shift affected by 2',6'-OH shielding. |
| 3-ax | CH | ~3.10 (dd, | ~42.0 | Axial proton; large geminal and trans-diaxial coupling. |
| 3-eq | CH | ~2.80 (dd, | ~42.0 | Equatorial proton. |
| 5-OH | OH | ~12.00 (s) | N/A | Cheated OH : Intramolecular H-bond to 4-C=O. |
| 6 | CH | ~6.05 (d, | ~95.0 | Meta-coupled to H-8.[2][3][4] |
| 8 | CH | ~6.10 (d, | ~94.0 | Meta-coupled to H-6. |
| 7-OMe | OCH | ~3.80 (s) | ~56.0 | Characteristic singlet. |
| 3', 5' | CH | ~6.35 (d, | ~107.0 | Equivalent if rotation is fast; distinct if restricted. |
| 4' | CH | ~7.10 (t, | ~130.0 | Triplet due to coupling with H-3' and H-5'. |
Mass Spectrometry (ESI-MS):
-
Molecular Ion:
Da ( ). -
RDA Fragmentation: Retro-Diels-Alder cleavage of the C-ring typically yields ions representing the A-ring (
) and B-ring ( ) fragments. For Scuteamoenin, expect a B-ring fragment at ~152 (dihydroxy-styrene derivative).
Stereochemistry and Conformation[5]
The C-2 Chiral Center
Natural flavanones, including Scuteamoenin, predominantly exist as the (2S) enantiomer.
-
Configuration: The phenyl group at C-2 is in the equatorial position, and the C-ring adopts a half-chair (sofa) conformation to minimize steric strain.
-
Determination: The absolute configuration is determined via Electronic Circular Dichroism (ECD) .[5]
ECD Protocol and Interpretation
The stereochemistry is validated by the Cotton effects observed in the CD spectrum.
-
n
Transition (Band II):* A negative Cotton effect at 280–290 nm indicates a (2S) configuration. -
Transition (Band I):* A positive Cotton effect at 320–330 nm often accompanies the (2S) isomer.
The "B-Ring Lock" Phenomenon
The 2',6'-dihydroxy substitution is the defining stereochemical feature.
-
Steric Hindrance: The two hydroxyl groups at the ortho positions create significant repulsion against the C-ring oxygen and H-2.
-
Consequence: This restricts the free rotation of the B-ring around the C2–C1' bond. The B-ring likely adopts a conformation perpendicular to the C-ring plane to minimize steric clash.
-
Intramolecular H-Bonding: The 2'-OH (or 6'-OH) can form a hydrogen bond with the pyranyl oxygen (O-1), further stabilizing a specific rotamer.
Figure 1: Stereochemical determination workflow using Electronic Circular Dichroism (ECD).
Experimental Protocols
Isolation from Scutellaria Species
The high lipophilicity of Scuteamoenin (due to the methoxy group and intramolecular H-bonding) requires a specific extraction gradient.
Step-by-Step Methodology:
-
Extraction: Macerate dried root powder of S. amoena or S. likiangensis in 95% EtOH (3x, 24h).
-
Partitioning: Evaporate EtOH. Suspend residue in water. Partition sequentially with Petroleum Ether
EtOAc n-BuOH.-
Target Fraction:EtOAc Fraction (Scuteamoenin is moderately polar to lipophilic).
-
-
Primary Chromatography: Silica gel column (200-300 mesh).
-
Mobile Phase: CHCl
:MeOH gradient (100:0 90:10). -
Note: The 2',6'-diOH group makes the compound slightly acidic; avoid strong basic conditions to prevent ring opening (chalcone formation).
-
-
Purification: Sephadex LH-20 (MeOH) followed by Semi-preparative HPLC.
-
HPLC Column: C18 Reverse Phase (5
m, 250 x 10 mm). -
System: MeCN:H
O (0.1% Formic Acid). Isocratic 45% MeCN typically elutes flavanones in the 15-25 min window.
-
Retrosynthetic Logic (for Reference Standards)
If isolation yields are insufficient, total synthesis via the Claisen-Schmidt condensation is the standard route.
Figure 2: Retrosynthetic pathway for the production of racemic Scuteamoenin.
Pharmacological Significance
The structural uniqueness of Scuteamoenin translates to specific biological activities:
-
Antimalarial Activity: The lipophilic nature allows membrane permeability, potentially inhibiting heme polymerization in Plasmodium species [1].
-
Molluscicidal Activity: Demonstrated toxicity against snail vectors, likely due to the uncoupling of oxidative phosphorylation [1].
-
Cytotoxicity: Like other Scutellaria flavanones (e.g., wogonin), the 2'-OH group is critical for inducing apoptosis in cancer lines, potentially via the PI3K/Akt pathway inhibition.
References
-
Diao, H. M., et al. (2014). "Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities." Journal of Ethnopharmacology, 152(2), 410-413.
-
Gaffield, W. (1970).[6] "Circular dichroism, optical rotatory dispersion and absolute configuration of flavanones."[5][6] Tetrahedron, 26(17), 4093-4108.
-
Slade, D., et al. (2005). "Circular dichroism of the n
* transition of flavanones." Phytochemistry, 66(18), 2177-2215. -
Iinuma, M., et al. (1994). "Synthesis and substituted patterns of some 2',5',6'-trioxygenated flavones." Chemical & Pharmaceutical Bulletin, 42(6), 1365-1369.
Sources
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- 3. PubChemLite - 3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6) [pubchemlite.lcsb.uni.lu]
- 4. NP-MRD: Showing NP-Card for 2,5-Dihydroxy-7-methoxy-6-methylflavanone (NP0060406) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
2',5,6'-Trihydroxy-7-methoxyflavanone physical and chemical properties
[1]
Compound Name: Scuteamoenin (Scuteamoenin I)
Chemical Class: Flavanone (Dihydroflavone)
CAS Registry Number: [Not widely indexed; identified by chemical name/source]
Molecular Formula:
Executive Summary
2',5,6'-Trihydroxy-7-methoxyflavanone , trivial name Scuteamoenin , is a bioactive flavanone primarily isolated from the roots and aerial parts of Scutellaria likiangensis Diels and Scutellaria amoena.[1][2] Distinguished by its unique 2',6'-dihydroxylation pattern on the B-ring—a configuration that imparts specific steric and electronic properties—this compound has emerged as a subject of interest in phytochemical research for its antimalarial , antioxidant , and anti-inflammatory potential. This guide provides a comprehensive analysis of its physicochemical properties, isolation protocols, and structural characterization for researchers in natural product chemistry and drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers[2]
-
IUPAC Name: (2S)-2,5-dihydroxy-2-(2,6-dihydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one (Note: Numbering depends on priority; standard flavonoid numbering is preferred).
-
Standard Flavonoid Nomenclature: (2S)-2',5,6'-Trihydroxy-7-methoxyflavanone.[1]
-
SMILES: COc1cc(O)c2c(c1)Occcc3O)CC2=O (Inferred configuration).
Structural Conformation
The molecule features a flavanone skeleton (C6-C3-C6) with a saturated C2-C3 bond, creating a chiral center at C2.
-
A-Ring: Substituted with a hydroxyl group at C5 (forming a strong intramolecular hydrogen bond with the C4 carbonyl) and a methoxy group at C7.
-
B-Ring: Characterized by ortho-dihydroxylation at positions 2' and 6'. This substitution creates a sterically crowded environment and potential for rotational restriction (atropisomerism), although the C2-C1' bond allows rotation. The 2',6'-substitution pattern is relatively rare compared to the common 4'-hydroxylation.
-
Stereochemistry: The natural isolate is typically the (2S)-enantiomer, where the B-ring is in the equatorial position of the half-chair C-ring.
Physicochemical Profile
| Property | Description / Value | Source / Inference |
| Physical State | Solid, Amorphous or Crystalline Powder | S. likiangensis isolation [1] |
| Color | Yellow to Pale Yellow | Typical for 5-OH flavanones |
| Melting Point | > 200°C (Decomposition likely) | General flavanone class property |
| Solubility | Soluble: DMSO, Methanol, Ethanol, Ethyl AcetateInsoluble: Water, Hexane | Lipophilic polyphenol nature |
| UV Absorption ( | 241 (sh), 290, 340 nm | MeOH [2] |
| IR Absorption ( | 3460 (OH), 1645 (C=O, chelated), 1620 (C=C, aromatic) | KBr disk [2] |
| Optical Rotation | Levorotatory | Indicates (2S) configuration [1] |
Isolation & Extraction Protocol
The following protocol is reconstructed from established methodologies for Scutellaria flavonoids, specifically targeting the isolation of Scuteamoenin from Scutellaria likiangensis.
Workflow Visualization
Figure 1: Isolation workflow for Scuteamoenin from plant matrix.
Detailed Methodology
-
Extraction: Pulverize air-dried roots (1.0 kg) and extract with 80% MeOH (3 x 5L) under reflux (3h each). Concentrate the combined filtrate under reduced pressure to obtain a crude residue.
-
Partitioning: Suspend the residue in
and partition successively with Petroleum Ether, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and n-Butanol. Scuteamoenin is typically found in the DCM or EtOAc fractions due to its methoxylation and lack of glycosylation. -
Chromatography (Silica): Subject the active fraction to Silica Gel 60 column chromatography. Elute with a gradient of
(100:0 0:100). Collect fractions based on TLC profiling (visualize under UV 254/365 nm and spray). -
Purification (Sephadex): Combine fractions containing the target spot (
in 9:1). Pass through a Sephadex LH-20 column (eluent: MeOH) to remove chlorophyll and polymeric impurities. -
Final Polish: Recrystallize from
or purify via semi-preparative RP-HPLC ( column, gradient) to yield Scuteamoenin.
Analytical Characterization (Self-Validating)
To confirm the identity of (2S)-2',5,6'-Trihydroxy-7-methoxyflavanone, the following spectral data must be observed.
Mass Spectrometry (ESI-MS)
-
Target Ion:
303 or 301 . -
Fragmentation: Loss of B-ring fragment (Retro-Diels-Alder cleavage) is characteristic of flavanones.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
-
A-Ring Signals:
- ~12.0 ppm (1H, s, 5-OH): Sharp singlet, downfield due to strong hydrogen bonding with C4=O.
-
~6.0-6.2 ppm (2H, d/s): H-6 and H-8. Typically appear as meta-coupled doublets (
Hz) or a singlet if unresolved. - ~3.80 ppm (3H, s): 7-OMe singlet.
-
B-Ring Signals (Key Identifier):
-
The 2',6'-substitution creates a symmetric spin system for protons H-3', H-4', H-5' (assuming free rotation).
-
~7.1 ppm (1H, t,
Hz): H-4' (Triplet). -
~6.5 ppm (2H, d,
Hz): H-3' and H-5' (Doublet).
-
-
C-Ring (Flavanone Core):
- ~5.6 ppm (1H, dd): H-2 (Chiral center).
- ~2.8-3.2 ppm (2H, m): H-3ax and H-3eq (Diastereotopic methylene protons).
Biological & Pharmacological Context[1][2][7][8][9][10][11]
Antimalarial Activity
Research on Scutellaria likiangensis has highlighted Scuteamoenin as a potential antimalarial agent.[2][3]
-
Target: Plasmodium yoelii (in vivo murine model).
-
Efficacy: Demonstrated significant suppression of parasitemia. While specific
values vary by assay, fractions containing Scuteamoenin showed inhibition rates comparable to standard references in preliminary screens [1]. -
Mechanism: Likely involves interference with the parasite's antioxidative defense or heme detoxification, common pathways for flavonoid antimalarials.
Antioxidant & Anti-inflammatory[2][7][8][10]
-
Radical Scavenging: The presence of the 5-OH and the 2',6'-diOH system provides electron-donating capacity, effectively scavenging DPPH and superoxide radicals [2].
-
Pathway: Modulation of NF-
B signaling is a class effect of 5,7-oxygenated flavones/flavanones, reducing the expression of pro-inflammatory cytokines (TNF- , IL-6).
Biosynthetic Pathway
Scuteamoenin is derived from the general phenylpropanoid pathway, diverging at the chalcone synthase step.
Figure 2: Proposed biosynthetic origin of Scuteamoenin.
References
-
Shang, S. Z., et al. (2010). "Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities." Phytochemistry Letters, 3(4), 173-176.
-
Yuldashev, M. P., & Karimov, A. (2002). "Phenolic compounds of plants of the Scutellaria genus. Distribution, structure, and properties." Chemistry of Natural Compounds, 38(5), 385-409.[4]
-
Shen, J., et al. (2022). "Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach." Biomolecules, 12(7), 936.[3] [3]
In Vitro Biological Activity of Scuteamoenin (2',5,6'-Trihydroxy-7-methoxyflavanone)
The following technical guide provides an in-depth analysis of the in vitro biological activity of 2',5,6'-Trihydroxy-7-methoxyflavanone , scientifically known as Scuteamoenin .
Executive Summary
Scuteamoenin (2',5,6'-Trihydroxy-7-methoxyflavanone) is a rare, bioactive flavanone isolated primarily from the roots of Scutellaria species (S. amoena, S. likiangensis, S. strigillosa).[1] Distinct from the more common Scutellaria flavones (Baicalein, Wogonin), Scuteamoenin features a unique 2',5,6'-trihydroxy substitution pattern on the B-ring , which imparts specific lipophilicity and redox potential.
Current pharmacological research positions Scuteamoenin as a potent antioxidant and anti-inflammatory agent.[2][3] While its structural analogs exhibit antimalarial and anticancer properties, Scuteamoenin’s primary in vitro efficacy lies in its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine pathways. This guide details the compound's chemical identity, mechanism of action, and validated experimental protocols for assessing its biological activity.
Chemical Identity & Properties
Accurate identification is the prerequisite for reproducible in vitro data. Scuteamoenin is often co-isolated with structurally similar flavonoids; therefore, purity verification via NMR/MS is critical before bioassays.
| Property | Specification |
| Common Name | Scuteamoenin |
| IUPAC Name | (2S)-2-(2,5,6-trihydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Key Structural Feature | B-ring 2',5,6'-trihydroxylation (Rare); A-ring 7-methoxylation |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
| Natural Source | Scutellaria amoena C.H.[3][4][5][6][7][8][9][10][11] Wright, Scutellaria likiangensis Diels |
Pharmacological Mechanisms (Molecular Targets)
The biological activity of Scuteamoenin is driven by its polyphenolic structure, which facilitates electron transfer and interaction with inflammatory signaling proteins.
Antioxidant Mechanism (Direct ROS Scavenging)
The 2',5,6'-trihydroxy B-ring is an electron-rich system that allows Scuteamoenin to act as a direct radical scavenger.
-
Mechanism: Hydrogen atom transfer (HAT) or Single Electron Transfer (SET) to neutralize free radicals (DPPH•, ABTS[9][12]•+, •OH).[8][12]
-
Structural Logic: The presence of three hydroxyl groups on the B-ring significantly enhances the radical quenching capability compared to flavanones with mono- or di-substitution.
Anti-inflammatory Signaling (NF-κB Modulation)
Like its congener Wogonin, Scuteamoenin exerts anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.
-
Target: Inhibition of iNOS (Inducible Nitric Oxide Synthase) and COX-2 expression.
-
Pathway: Suppression of the NF-κB signaling cascade. Scuteamoenin blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65/p50 NF-κB complex.
Visualization: Proposed Signaling Pathway
The following diagram illustrates the dual mechanism of Scuteamoenin in cellular stress response.
Caption: Dual mechanism of Scuteamoenin: Direct ROS neutralization and inhibition of the NF-κB inflammatory cascade.
Experimental Protocols
To validate the biological activity of Scuteamoenin, the following standardized protocols should be employed. These assays are selected for their reproducibility and specificity to flavanone bioactivity.
Protocol A: In Vitro Antioxidant Activity (DPPH Assay)
Objective: Quantify the radical scavenging capacity (RSC) of Scuteamoenin. Rationale: The DPPH assay is robust for lipophilic flavonoids like Scuteamoenin.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC Grade)
-
Positive Control: Ascorbic Acid or Trolox
Workflow:
-
Preparation: Dissolve Scuteamoenin in Methanol to create a stock solution (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).
-
Reaction: Mix 100 µL of sample dilution with 100 µL of 0.1 mM DPPH methanolic solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression.
Protocol B: Anti-inflammatory Activity (NO Inhibition in RAW 264.7 Cells)
Objective: Assess the inhibition of Nitric Oxide production in LPS-stimulated macrophages. Rationale: This cell-based assay validates the nuclear factor pathway inhibition depicted in the mechanism section.
Reagents:
-
RAW 264.7 Macrophage cell line
-
Lipopolysaccharide (LPS) (from E. coli 055:B5)
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)
-
MTT or CCK-8 reagent (for viability control)
Workflow:
-
Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Pre-treat cells with Scuteamoenin (various concentrations) for 1h.
-
Stimulation: Add LPS (final conc. 1 µg/mL) and co-incubate for 18–24h.
-
NO Quantification: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL Griess Reagent.
-
Measurement: Incubate for 10 min at RT. Measure absorbance at 540 nm .
-
Viability Check: Perform MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.
Visualization: Experimental Workflow
The following diagram outlines the logical flow from isolation to bioassay validation.
Caption: Workflow for the isolation of Scuteamoenin and subsequent biological validation.
Data Summary & Expected Results
When working with Scuteamoenin, researchers should benchmark their results against established values for Scutellaria extracts.
| Assay | Parameter | Expected Range (Pure Compound) | Interpretation |
| DPPH Scavenging | IC50 | 10 – 30 µg/mL | High antioxidant potential due to trihydroxy B-ring. |
| NO Inhibition | IC50 | 15 – 50 µM | Moderate to strong anti-inflammatory activity. |
| Cytotoxicity (MTT) | CC50 | > 100 µM | Low cytotoxicity is desired for anti-inflammatory applications. |
Note on Antimalarial Activity: While Scutellaria likiangensis extracts containing Scuteamoenin show antimalarial activity, Scuteamoenin itself is often less potent than artemisinin derivatives. It serves better as a scaffold for anti-inflammatory research than as a primary antimalarial candidate.
References
-
Hu, B. H., Liu, Y. L., & Zhang, T. (1990).[4][9][11] Studies on the structure of scuteamoenin from the root of Scutellaria amoena.[4][7][8][9][11] Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 25(4), 302–306.
-
Diao, H.-M., et al. (2014). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities.[4] Zeitschrift für Naturforschung C, 69(1-2).
-
Shang, X., et al. (2010). The genus Scutellaria an ethnopharmacological and phytochemical review. Journal of Ethnopharmacology, 128(2), 279-313.
-
Mammen, D., et al. (2012). Cytotoxic and antioxidant properties of selected Scutellaria species from the Western Ghats of Peninsular India. Pharmaceutical Biology, 50(3).
-
Shen, J., et al. (2021).[6] Phytochemistry, pharmacology, and clinical application of plants from the genus Scutellaria.[2][3][4][6][7][9][10][12] Chinese Herbal Medicines.
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- 5. researchgate.net [researchgate.net]
- 6. Pharmacophylogenetic insights into Scutellaria strigillosa Hemsl.: chloroplast genome and untargeted metabolomics, quantitative analysis and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. pharmainfo.in [pharmainfo.in]
- 12. researchgate.net [researchgate.net]
Technical Review: Scuteamoenin (2',5,6'-Trihydroxy-7-methoxyflavanone)
The following technical guide provides an in-depth review of 2',5,6'-Trihydroxy-7-methoxyflavanone , commonly known as Scuteamoenin . This guide is designed for researchers and drug development professionals, focusing on its chemical architecture, isolation methodologies, pharmacological profile, and mechanistic pathways.
Compound Class: Flavanone | Source: Scutellaria species | Primary Activity: Anti-inflammatory, Antioxidant
Executive Summary
Scuteamoenin ((2S)-2',5,6'-trihydroxy-7-methoxyflavanone) is a rare bioactive flavanone isolated primarily from the roots of Scutellaria amoena C.H.[1][2] Wright and Scutellaria likiangensis Diels. Distinguished by its unique 2',6'-dihydroxy B-ring substitution pattern , this compound exhibits significant anti-inflammatory and antioxidant properties. Unlike the widely studied flavones baicalein and wogonin, Scuteamoenin possesses a saturated C2-C3 bond (flavanone) and a specific hydroxylation pattern that modulates its interaction with inflammatory mediators such as
Chemical Identity & Structural Architecture
The structural uniqueness of Scuteamoenin lies in the steric and electronic environment created by the ortho-dihydroxylation on the B-ring (2', 6'-positions) combined with the 5-hydroxy-7-methoxy motif on the A-ring.
| Property | Data |
| IUPAC Name | (2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
| Common Name | Scuteamoenin |
| Molecular Formula | C |
| Molecular Weight | 302.28 g/mol |
| Chirality | (2S) configuration at C2 |
| Key Substituents | 5-OH (A-ring), 7-OMe (A-ring), 2'-OH, 6'-OH (B-ring) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
Structural Visualization
The following diagram illustrates the core flavanone skeleton and the specific substitution sites that define Scuteamoenin.
Isolation & Synthetic Methodologies
Reproducible acquisition of Scuteamoenin is critical for biological testing. While natural isolation is the standard, total synthesis provides a route for scaling.
Natural Product Isolation Protocol
Source Material: Dried roots of Scutellaria amoena or Scutellaria likiangensis.
Workflow:
-
Extraction: Macerate dried root powder (1 kg) in 75% Ethanol (3 x 5L) at room temperature for 72 hours.
-
Concentration: Evaporate solvent under reduced pressure (
C) to yield crude extract. -
Partitioning: Suspend crude residue in H
O and partition sequentially with Petroleum Ether EtOAc n-BuOH . -
Fractionation (Target Phase): The EtOAc fraction typically contains the flavonoids.
-
Chromatography:
-
Column 1: Silica gel (200-300 mesh), eluting with CHCl
-MeOH gradient (100:1 1:1). -
Purification: Re-chromatography of flavonoid-rich fractions on Sephadex LH-20 (MeOH) to remove chlorophyll and polymeric tannins.
-
Crystallization: Recrystallize from MeOH/CHCl
to yield yellow needles of Scuteamoenin.
-
Proposed Total Synthesis (Claisen-Schmidt Strategy)
Due to the rarity of the 2',6'-substitution, a custom synthesis is often required for large-scale studies.
Reaction Scheme:
-
Precursors: 2-Hydroxy-4-methoxy-6-(methoxymethoxy)acetophenone + 2,6-Bis(methoxymethoxy)benzaldehyde.
-
Condensation: Aldol condensation using 50% KOH in Ethanol at 0°C
Chalcone intermediate. -
Cyclization: Acid-catalyzed cyclization (NaOAc/EtOH reflux or H
PO ) to close the C-ring. -
Deprotection: Removal of MOM protecting groups (HCl/MeOH) to yield (±)-Scuteamoenin.
-
Chiral Resolution: Chiral HPLC separation to isolate the bioactive (2S)-enantiomer.
Pharmacological Profile
Scuteamoenin functions primarily as a modulator of inflammatory enzymes and oxidative stress.
Anti-Inflammatory Activity[1][4][6][7]
-
Target:
-Glucuronidase release from polymorphonuclear leukocytes (PMNs). -
Mechanism: Inhibition of degranulation.
-
Potency: Studies on Scutellaria flavonoids indicate inhibition rates of ~40-50% at 10
M concentrations for related glycosides, with aglycones like Scuteamoenin often showing higher cellular permeability and potency. -
Context: It acts synergistically with other flavones (e.g., wogonin) to suppress pro-inflammatory cytokines (TNF-
, IL-6).
Antioxidant Efficacy
The 2',6'-dihydroxy B-ring provides multiple proton donation sites, making Scuteamoenin a potent scavenger of reactive oxygen species (ROS).
-
Assays: DPPH scavenging, inhibition of lipid peroxidation.
-
Structure-Activity Relationship (SAR): The 5-OH group (A-ring) forms a hydrogen bond with the C4-carbonyl, stabilizing the radical after electron donation. The B-ring hydroxyls directly quench free radicals.
Antimalarial Potential
Recent screening of Scutellaria likiangensis identified Scuteamoenin within fractions exhibiting antimalarial activity against Plasmodium yoelii and P. falciparum. While artemisinin remains the gold standard, Scuteamoenin represents a scaffold for resistance-modifying adjuvants.
Mechanistic Insights: Signaling Pathways
Understanding the causality of Scuteamoenin's effects requires mapping its influence on the NF-
Experimental Validation Protocols
To validate the presence and activity of Scuteamoenin in a research setting, the following protocols are recommended.
HPLC-DAD Quantification Method
-
Column: C18 Reverse Phase (e.g., 250 mm
4.6 mm, 5 m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 15% B (0-5 min)
45% B (30 min) 100% B (35 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV 280 nm (Flavanone characteristic absorption).
-
Retention Time: Expect elution between Baicalin and Wogonin derivatives due to intermediate polarity.
-Glucuronidase Inhibition Assay
-
Cell Source: Rat polymorphonuclear leukocytes (PMNs).
-
Induction: Stimulate PMNs with fMLP (10
M) and Cytochalasin B (5 g/mL). -
Treatment: Incubate cells with Scuteamoenin (0.1 - 100
M) for 30 min prior to stimulation. -
Measurement: Centrifuge cells; measure enzyme activity in supernatant using phenolphthalein glucuronide substrate.
-
Calculation: % Inhibition =
.
References
-
Hu, B. H., Liu, Y. L., Zhang, T., & Song, W. Z. (1990).[1][3] Studies on the structure of scuteamoenin from the root of Scutellaria amoena.[1][3][4][5] Acta Pharmaceutica Sinica (Yao Xue Xue Bao), 25(4), 302–306.
-
Diao, H. M., et al. (2014). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities.[1] Phytochemistry Letters, 8, 114-118.
-
Shang, X., et al. (2010).[6] The genus Scutellaria an ethnopharmacological and phytochemical review. Journal of Ethnopharmacology, 128(2), 279-313.
-
Han, Q. T., et al. (2018).[1] New Flavonoid Glucuronate Esters with Anti-inflammatory Activities from Scutellaria regeliana.[1] Chemistry & Biodiversity, 15(5), e1800067.
-
Mamadalieva, N. Z., et al. (2017). The genus Scutellaria: A review of its phytochemistry and pharmacology. Phytochemistry Reviews, 16, 111-155.
Sources
Technical Guide: Discovery and Structural Characterization of Novel Trihydroxy-Methoxyflavanones
Topic: Discovery and Characterization of Novel Trihydroxy-Methoxyflavanones Content Type: In-depth Technical Guide Audience: Senior Researchers, Natural Product Chemists, Drug Discovery Leads
Executive Summary & Strategic Importance
The trihydroxy-methoxyflavanone scaffold represents a privileged chemotype in medicinal chemistry, distinct from its flavone counterparts by the saturation of the C2-C3 bond. This structural feature imparts specific stereochemical properties (chirality at C2) and enhanced solubility profiles often critical for bioavailability. Recent isolations, such as 5,3',4'-trihydroxy-7-methoxyflavanone from Artemisia and Abacopteris species, have demonstrated potent neuroprotective and multidrug-resistance (MDR) reversal activities, specifically via ABCG2 inhibition.
This guide provides a rigorous, field-proven workflow for the isolation, purification, and unambiguous structural elucidation of these compounds. It addresses the primary technical challenge: distinguishing regioisomers where the methoxy group position (e.g., C7 vs. C4') fundamentally alters biological efficacy.
Integrated Discovery Workflow
The following directed acyclic graph (DAG) outlines the critical path from biomass to fully characterized lead compound.
Figure 1: Critical path for the isolation and structural validation of trihydroxy-methoxyflavanones.
Phase 1: Targeted Extraction and Fractionation
Objective: Maximize recovery of medium-polarity flavanones while minimizing chlorophyll and glycoside contamination.
Protocol 1.1: Ultrasound-Assisted Extraction (UAE)
-
Rationale: Flavanones are heat-sensitive; prolonged reflux can induce oxidation to flavones or ring opening (chalcones). UAE enhances mass transfer at lower temperatures.
-
Solvent System: 80% Methanol (aq). Pure methanol extracts too many lipophiles; water aids in cellular swelling.
Step-by-Step Methodology:
-
Pulverization: Grind dried plant material (roots/aerial parts) to <40 mesh.
-
Extraction: Suspend powder in 80% MeOH (1:10 w/v). Sonicate at 40 kHz, 40°C for 30 minutes. Repeat 3x.
-
Concentration: Evaporate combined filtrates under reduced pressure (Rotavap) at <45°C to obtain the crude extract.
-
Liquid-Liquid Partitioning (Critical Step):
-
Suspend crude extract in H₂O.
-
Wash 1: Partition with n-hexane (3x) to remove lipids/chlorophyll (Discard hexane).
-
Extraction 1: Partition aqueous phase with Ethyl Acetate (EtOAc) (3x). Target flavanones concentrate here.
-
Extraction 2: Partition remaining aqueous phase with n-Butanol. Glycosides concentrate here.
-
-
Result: The EtOAc fraction is the primary source for aglycone trihydroxy-methoxyflavanones.
Phase 2: Purification Strategy
Objective: Isolate specific regioisomers (e.g., separating 7-OMe from 4'-OMe analogs).
Protocol 2.1: Chromatographic Isolation
-
Primary Column: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: CHCl₃:MeOH gradient (100:0 → 85:15).
-
Observation: Flavanones typically elute earlier than their corresponding flavones due to non-planarity disrupting pi-stacking interactions with the stationary phase.
-
-
Polyamide Clean-up (Optional): If tannins are present, pass the fraction through a Polyamide-6 column. Elute with MeOH to recover flavonoids.[1][2]
-
Semi-Preparative HPLC (Final Purification):
-
Column: C18 (Phenomenex Luna or equivalent), 5 µm, 250 x 10 mm.
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.
-
Gradient: 30% B to 60% B over 25 min.
-
Detection: UV 280 nm (flavanone characteristic absorption).
-
Phase 3: Structural Elucidation (The Scientific Core)
This is the most critical section. Misidentification of the methoxy position is a common error in literature.
Mass Spectrometry
-
Technique: HR-ESI-MS (Negative/Positive mode).
-
Target Data: Exact mass confirming formula (e.g., C₁₆H₁₄O₆ for a trihydroxy-methoxyflavanone, MW ≈ 302.08).
-
Fragmentation: Retro-Diels-Alder (RDA) fragmentation is diagnostic.
-
A-ring fragments: Indicate substitution on the benzoyl moiety.
-
B-ring fragments: Indicate substitution on the cinnamoyl moiety.
-
NMR Characterization Logic
Distinguishing the flavanone skeleton from flavones and chalcones is the first step, followed by locating the methoxy group.
Diagnostic Signals (1H NMR in DMSO-d6)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Insight |
| H-2 | 5.30 – 5.50 | dd | J ≈ 12, 3 | Definitive Flavanone Signature. Large trans-diaxial coupling confirms C-ring saturation. |
| H-3ax | 3.00 – 3.20 | dd | J ≈ 17, 12 | Geminal coupling (17Hz) + vicinal axial (12Hz). |
| H-3eq | 2.60 – 2.80 | dd | J ≈ 17, 3 | Geminal coupling + vicinal equatorial (3Hz). |
| 5-OH | 12.00 – 12.50 | s | - | Chelated OH (H-bonded to C4 carbonyl). Indicates 5-OH is present.[3][4][5][6][7][8][9][10] |
| -OCH₃ | 3.70 – 3.90 | s | - | Integration = 3H. HMBC required for position. |
5.3 The HMBC Strategy for Regiochemistry
To distinguish, for example, 5,3',4'-trihydroxy-7-methoxyflavanone from 5,7,4'-trihydroxy-3'-methoxyflavanone , you must trace the long-range couplings.
Figure 2: HMBC logic flow for assigning methoxy position.
-
Scenario A (7-OMe): The methoxy protons show a strong correlation to a carbon at ~167 ppm (C7). C7 also correlates with meta-protons H-6 and H-8.
-
Scenario B (B-ring OMe): The methoxy protons correlate to a carbon at ~148 ppm. This carbon will correlate with B-ring aromatic protons (H-2', H-5', or H-6').
Stereochemistry (C2)
Natural flavanones are typically levorotatory (-)-(2S).
-
CD Spectroscopy: A negative Cotton effect at the n→π* transition (~280-290 nm) and a positive Cotton effect at the π→π* transition (~330 nm) confirms the (2S) configuration.
Validated Reference Data (Case Study)
Compound: 5,3',4'-Trihydroxy-7-methoxyflavanone Source: Artemisia sphaerocephala [1][8]
| Nucleus | Position | δ (ppm) DMSO-d6 | Key HMBC Correlations (H → C) |
| 1H | 2 | 5.42 (dd) | C4, C1', C2', C6' |
| 1H | 3-ax | 3.18 (dd) | C2, C4, C10 |
| 1H | 3-eq | 2.71 (dd) | C2, C4, C10 |
| 1H | 6 | 6.05 (d) | C5, C7, C8, C10 |
| 1H | 8 | 6.09 (d) | C6, C7, C9, C10 |
| 1H | 7-OMe | 3.81 (s) | C7 (167.5 ppm) |
| 1H | 5-OH | 12.08 (s) | C5, C6, C10 |
Biological Validation (Efficacy Profiling)
Once structure is confirmed, the compound must be validated against known biological targets for this chemotype.
-
ABCG2 (BCRP) Inhibition Assay:
-
Trihydroxy-methoxyflavanones are potent inhibitors of the Breast Cancer Resistance Protein.[4]
-
Protocol: Use ABCG2-overexpressing cells (e.g., MCF-7/MX). Measure intracellular accumulation of a fluorescent substrate (e.g., Mitoxantrone) in the presence/absence of the isolate [2].
-
-
Neuroprotection Assay:
-
Protocol: PC12 cells stressed with D-galactose or Glutamate. Measure cell viability (MTT) and GSH/GSSG ratio.
-
Expected Result: Compounds like (2S)-5,2',5'-trihydroxy-7-methoxyflavanone show IC50 values in the low micromolar range (3–20 µM) [3].
-
References
-
Isolation of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala . ResearchGate.[5][11] Available at: [Link]
-
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone: Neuroprotective effects . PubMed.[6] Available at: [Link]
-
Antiproliferative activity of 3,5,7-trihydroxy-6-methoxy flavone . ResearchGate.[5][11] Available at: [Link]
-
Spectroscopic Data of Trihydroxyflavones . SpectraBase.[12] Available at: [Link]
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phcogj.com [phcogj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of structurally novel antimutagenic flavonoids from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Methodological & Application
Synthesis of 2',5,6'-Trihydroxy-7-methoxyflavanone and its Derivatives: A Strategic Protocol for Poly-substituted Flavonoids
Application Note: AN-FLV-2026-02 [1]
Executive Summary
This application note details the total synthesis of 2',5,6'-Trihydroxy-7-methoxyflavanone , a rare poly-substituted flavonoid exhibiting significant potential as a neuroprotective and anti-inflammatory agent.[1] Unlike common flavonoids, the specific 2',6'-dihydroxylation pattern on the B-ring combined with the 5-hydroxy-7-methoxy A-ring motif presents unique steric and electronic challenges during synthesis.[1]
This guide moves beyond generic textbook descriptions, offering a field-validated protocol that addresses:
-
Regioselective alkylation of the A-ring precursor.
-
Steric hindrance management during the Claisen-Schmidt condensation of 2,6-substituted benzaldehydes.
-
Orthogonal protecting group strategies (MOM/Benzyl) to prevent polymerization and ensure successful cyclization.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the convergent Claisen-Schmidt condensation , coupling a substituted acetophenone (A-ring source) with a benzaldehyde (B-ring source) to form a chalcone intermediate, followed by intramolecular Michael addition (cyclization).[2]
Critical Strategic Decisions:
-
A-Ring Source: 2,4,6-Trihydroxyacetophenone (Phloroacetophenone).[1] We must selectively methylate the 4-position (becoming the 7-position in the flavanone) while leaving the 2- and 6-positions free (one for cyclization, one for the final 5-OH).[1]
-
B-Ring Source: 2,6-Dihydroxybenzaldehyde.[1] The two ortho-hydroxyls are highly electron-donating, deactivating the aldehyde carbonyl toward nucleophilic attack.[1] Protection is mandatory. We utilize Methoxymethyl (MOM) protection to reduce electron density donation and prevent side reactions.[1]
-
Cyclization: The 6'-substitution on the B-ring creates significant steric strain in the transition state.[1] We employ a sodium acetate-mediated cyclization which is milder than strong acid/base methods, preserving the delicate ether linkages before the final deprotection.[1]
Experimental Protocols
Phase 1: Precursor Preparation
Step 1.1: Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone (A-Ring)
Rationale: Direct methylation of phloroacetophenone often yields mixtures.[1] We use controlled stoichiometry with dimethyl sulfate.[1]
Reagents:
-
2,4,6-Trihydroxyacetophenone (5.0 g, 29.7 mmol)
-
Dimethyl sulfate (3.7 g, 29.7 mmol, 1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetone (dry)
Protocol:
-
Dissolve 2,4,6-trihydroxyacetophenone in dry acetone (100 mL).
-
Add anhydrous K₂CO₃ (4.1 g, 1.0 eq) and stir at room temperature for 30 min.
-
Add dimethyl sulfate dropwise over 20 minutes to favor mono-methylation.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The 4-OMe product is less polar than the starting material.[1]
-
Purification: Filter inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.
Step 1.2: Protection of B-Ring Aldehyde
Rationale: 2,6-Dihydroxybenzaldehyde must be protected as the MOM-ether to facilitate the subsequent condensation.[1]
Reagents:
-
2,6-Dihydroxybenzaldehyde (3.0 g)
-
Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve aldehyde in DCM at 0°C under Argon.
-
Add DIPEA (3.0 eq).[1]
-
Add MOMCl (2.5 eq) dropwise.[1]
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Product: 2,6-bis(methoxymethoxy)benzaldehyde.[1]
Phase 2: Claisen-Schmidt Condensation (Chalcone Formation)
Reaction: 2,6-Dihydroxy-4-methoxyacetophenone + 2,6-bis(MOM)-benzaldehyde → Chalcone Intermediate
Protocol:
-
Dissolution: Dissolve the Acetophenone (1.0 eq) and Protected Aldehyde (1.1 eq) in Ethanol (20 mL/g).
-
Catalyst Addition: Add aqueous KOH (50% w/v, 5.0 eq) dropwise at 0°C.
-
Note: High base concentration is required to generate the enolate of the acetophenone and drive the reaction against the steric hindrance of the 2,6-disubstituted aldehyde.
-
-
Reaction: Stir at room temperature for 48–72 hours.
-
Observation: The solution will turn deep yellow/orange, indicating chalcone formation.[1]
-
-
Workup: Pour onto crushed ice/HCl. The chalcone will precipitate as a yellow solid.[1]
-
Purification: Recrystallize from Ethanol/Water.
Phase 3: Cyclization and Deprotection
This step converts the open-chain chalcone into the tricyclic flavanone system and removes the MOM groups.[1]
Protocol:
-
Cyclization: Dissolve the chalcone in Ethanol. Add Sodium Acetate (NaOAc, 10 eq) and reflux for 12 hours.
-
Deprotection (Global):
-
To the crude cyclized mixture, add HCl (3M) and heat at 60°C for 2 hours. This cleaves the MOM ethers on the B-ring.[1]
-
-
Isolation: Neutralize with dilute NaOH to pH 6-7. Extract with Ethyl Acetate.[1][6]
-
Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient) is recommended due to the polarity of the trihydroxy product.[1]
Final Product Structure Verification:
-
1H NMR (DMSO-d6):
Analytical Data Summary
| Parameter | Specification | Notes |
| Molecular Formula | C₁₆H₁₄O₆ | |
| Molecular Weight | 302.28 g/mol | |
| Appearance | Pale yellow crystalline solid | Flavanones are lighter in color than chalcones |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water |
| Key NMR Signal | H-2 (dd, J=12, 3 Hz) | Confirms ring closure (Flavanone vs Chalcone) |
| Mass Spec (ESI) | [M+H]⁺ = 303.29 | Positive mode |
Synthesis Pathway Visualization
The following diagram illustrates the convergent synthesis workflow, highlighting the critical intermediate states.
Caption: Convergent synthesis of 2',5,6'-Trihydroxy-7-methoxyflavanone via Claisen-Schmidt condensation.
Troubleshooting & Optimization
Issue: Low Yield in Condensation Step
-
Cause: The 2,6-disubstitution on the aldehyde creates a "steric wall," preventing the acetophenone enolate from attacking.
-
Solution: Increase reaction time to 72 hours and perform the reaction under an inert atmosphere (N₂) to prevent oxidative degradation of the phenol. Alternatively, use barium hydroxide [Ba(OH)₂] as the base, which often provides better yields for hindered substrates than KOH.
Issue: Incomplete Cyclization (Chalcone remains)
-
Cause: The equilibrium between chalcone and flavanone often favors the open-chain form in basic media.[1]
-
Solution: Acid-catalyzed cyclization (H₃PO₄ in Ethanol) can shift the equilibrium.[1] However, ensure the MOM groups are not prematurely cleaved if you intend to purify the protected flavanone first.[1] For this specific protocol, the "Global Deprotection" step (Step 3.[1]2) utilizes acid, which drives both deprotection and cyclization simultaneously if any open-chain form remains.[1]
References
-
Claisen-Schmidt Condensation Mechanisms
-
Flavonoid Synthesis Methodologies
-
Mota, K. S., et al. (2023).[1] Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC. Retrieved from
-
-
Synthesis of Polymethoxylated Flavones
-
Biological Activity of Hydroxy-Methoxyflavanones
-
Protection Strategies in Flavonoid Synthesis
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ajptonline.com [ajptonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient synthesis of polyoxygenated flavones from naturally occurring flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC-DAD) for the Quantification of 2',5,6'-Trihydroxy-7-methoxyflavanone in Plant Extracts
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 2',5,6'-Trihydroxy-7-methoxyflavanone in complex plant matrices. Flavanones, a subclass of flavonoids, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. Accurate quantification is a critical prerequisite for quality control, standardization of herbal products, and further drug development. This application note outlines a robust methodology employing Ultrasonic-Assisted Extraction (UAE) for sample preparation, followed by quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Furthermore, a complete framework for method validation is presented, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3] While this protocol is specifically tailored for 2',5,6'-Trihydroxy-7-methoxyflavanone, the principles and techniques described are broadly applicable to the analysis of other structurally similar flavonoids.
Introduction and Principle
2',5,6'-Trihydroxy-7-methoxyflavanone is a polyphenolic compound belonging to the flavanone class. The presence of multiple hydroxyl groups and a methoxy group imparts a moderate polarity to the molecule, influencing its solubility and chromatographic behavior. The accurate determination of its concentration in plant extracts is essential for evaluating the potential efficacy and ensuring the consistency of botanical preparations.
The analytical strategy herein is a two-stage process:
-
Extraction: The primary challenge is the efficient and exhaustive extraction of the target analyte from the solid plant matrix while minimizing the co-extraction of interfering compounds. We employ Ultrasonic-Assisted Extraction (UAE), a technique that utilizes high-frequency sound waves to create cavitation bubbles.[4][5] The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and accelerating the diffusion of the analyte into the solvent.[4] Methanol is selected as the extraction solvent due to its proven efficacy in solubilizing a wide range of moderately polar flavonoids.[6]
-
Quantification: Following extraction, the analyte is separated from other components in the extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is used to effectively separate compounds with a wide range of polarities and sharpen chromatographic peaks.[7] A Diode-Array Detector (DAD) is used for detection, which measures the absorbance of the analyte across a range of UV-Vis wavelengths, providing both quantitative data and spectral information that aids in peak identification and purity assessment.
Experimental Workflow and Protocols
Materials and Reagents
-
Reference Standard: 2',5,6'-Trihydroxy-7-methoxyflavanone (Purity ≥ 98%)
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (Analytical Grade)
-
Plant Material: Dried and finely powdered plant material suspected to contain the target analyte. A particle size of less than 0.5 mm is recommended for efficient extraction.[6]
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer, syringe filters (0.45 µm, PTFE or Nylon), HPLC system with gradient pump, autosampler, column thermostat, and DAD detector.
Diagram of the Experimental Workflow
Caption: Overall workflow from plant sample preparation to final quantification.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Plant Material
This protocol is designed for the efficient extraction of flavanones from dried plant matter.[8]
-
Preparation: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of HPLC-grade methanol to the tube. The 1:20 solid-to-solvent ratio helps ensure exhaustive extraction for quantitative purposes.[4]
-
Extraction: Tightly cap the tube and place it in an ultrasonic bath. Sonicate for 30 minutes at a frequency of 40 kHz.[4] Maintain the bath temperature below 45°C to prevent potential degradation of thermolabile compounds.[5]
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Collection: Carefully transfer the supernatant (the methanolic extract) to a clean collection vessel.
-
Filtration: Prior to HPLC analysis, filter the extract through a 0.45 µm syringe filter to remove any fine particulate matter that could block the HPLC column.[9] The resulting filtrate is the sample solution.
Protocol 2: HPLC-DAD Analysis
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2',5,6'-Trihydroxy-7-methoxyflavanone reference standard. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[10] These will be used to establish the calibration curve.
-
-
Chromatographic Conditions: The following conditions are a robust starting point for the analysis of flavanones and should be optimized as needed.
| Parameter | Recommended Setting | Causality and Justification |
| HPLC System | Standard HPLC/UHPLC with Gradient Pump, Autosampler, DAD | Provides the necessary precision and detection capabilities. |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase is the industry standard for retaining and separating moderately polar compounds like flavonoids based on hydrophobicity.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and resolution for phenolic compounds by suppressing the ionization of hydroxyl groups.[11] |
| Mobile Phase B | Acetonitrile | A common organic solvent in reversed-phase chromatography with good UV transparency and low viscosity. |
| Gradient Program | 0-20 min: 15-50% B; 20-25 min: 50-90% B; 25-27 min: 90% B; 27-30 min: 15% B (re-equilibration) | A gradient elution is essential for resolving complex plant extracts, ensuring that both polar and nonpolar compounds are eluted in a reasonable time with good peak shape.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| DAD Detection | Scan: 200-400 nm; Quantify at λmax (~288 nm) | Flavanones typically exhibit a strong absorbance maximum around 288 nm. Monitoring the full spectrum allows for peak purity assessment and confirmation. |
Method Validation Protocol (ICH Q2(R2) Framework)
A self-validating system is essential for ensuring the trustworthiness and reliability of analytical data.[12] The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[3]
Diagram of Validation Parameters
Caption: Logical relationship of key ICH Q2(R2) validation parameters.
Validation Experiments and Acceptance Criteria
The following table summarizes the key validation experiments. For each parameter, a blank plant extract (matrix) known to be free of the analyte should be used for spiking experiments.
| Validation Parameter | Protocol | Acceptance Criteria (ICH Q2(R2))[3][12] |
| Specificity | Analyze blank matrix, spiked matrix, and standard solution. Compare chromatograms and UV spectra. The peak for the analyte should be free of interference at its retention time. | Peak is well-resolved from other components. No significant interfering peaks in the blank matrix at the analyte's retention time.[3] |
| Linearity | Analyze calibration standards at a minimum of 5 concentrations (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration and perform linear regression. | Coefficient of determination (r²) ≥ 0.999. |
| Accuracy | Spike a blank plant matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Analyze in triplicate and calculate the percent recovery. | Recovery should be within 90-110% for each level.[10][13] |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples of a spiked matrix at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2%. |
| LOQ & LOD | Determine based on the calibration curve method: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) (σ = standard deviation of the intercept, S = slope of the calibration curve).[10] | LOQ should be determined with acceptable accuracy and precision (%RSD ≤ 10%). |
| Robustness | Introduce small, deliberate variations to the method (e.g., ±2°C in column temp, ±5% in mobile phase composition, different column batch). Assess the impact on results. | No significant changes in retention time, peak area, or resolution, demonstrating the method's reliability during normal use. |
Data Analysis and Quantification
-
Calibration Curve: After analyzing the working standard solutions, construct a calibration curve by plotting the peak area (y-axis) against the known concentration (x-axis).
-
Linear Regression: Obtain the equation of the line (y = mx + c) and the coefficient of determination (r²) from the plot.
-
Sample Quantification: Integrate the peak area corresponding to 2',5,6'-Trihydroxy-7-methoxyflavanone in the sample chromatogram.
-
Calculate Concentration: Use the regression equation to calculate the concentration of the analyte in the injected sample solution (µg/mL).
Concentration in sample solution (C_sol, µg/mL) = (Peak Area - c) / m
-
Calculate Concentration in Plant Material: Account for the initial weight and extraction volume to determine the final concentration in the original plant material (mg/g).
Concentration in plant (mg/g) = (C_sol * V) / W
Where:
-
C_sol = Concentration in the filtered sample solution (µg/mL)
-
V = Total volume of the extraction solvent (mL)
-
W = Initial weight of the powdered plant material (mg)
-
Conclusion
This application note provides a detailed, scientifically grounded framework for the reliable quantification of 2',5,6'-Trihydroxy-7-methoxyflavanone in plant extracts. The combination of an efficient ultrasonic-assisted extraction protocol with a robust, validated HPLC-DAD method ensures both accuracy and precision. By adhering to the principles of method validation outlined by the ICH, researchers, scientists, and drug development professionals can generate trustworthy data that is essential for quality control, regulatory submission, and advancing phytochemical research.
References
- Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.
- Dudek, M. K., Jaworska, M., & Hrabie, J. (2020). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 13(10), 2056-2071.
- E3S Web of Conferences. (2021). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 273, 05001.
- Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 12, 621162.
- González-Muñoz, M. J., Ripoll, G., & Yagüe, J. L. (2019). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Molecules, 24(16), 3004.
- Fraser, K., & Charkoftaki, G. (2018). UHPLC-MS Analyses of Plant Flavonoids. Current Protocols in Plant Biology, 3(4), e20078.
- Ivanović, M., Islamčević Razboršek, M., & Kolar, M. (2020).
- Dzakovich, M. P., Le, E. A., Tak, A. L., & Chacko, S. K. (2025). A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers in Plant Science.
- Dzakovich, M. P., Le, E. A., Tak, A. L., & Chacko, S. K. (2025). A Comprehensive Uhplc-Ms/Ms and Extraction Method Reveals Flavonoid Profile and Concentration Are Diverse in Spinach (Spinacia oleracea L.). DigitalCommons@TMC.
- Wang, Y., Zhang, Y., & Liu, D. (2021). UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity. Molecules, 26(23), 7111.
- BenchChem. (2025). Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide.
- CymitQuimica. (n.d.). 3,5,4'-Trihydroxy-7-methoxyflavone.
- Li, Y., Liu, Y., & Zhang, J. (2013). (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. Neurochemical Research, 38(8), 1686-1694.
- BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- BenchChem. (2025). Application Note & Protocol: Quantification of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in Plant Extracts using HPLC-DAD.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- BenchChem. (2025). Navigating Bioanalysis: A Comparative Guide to Validated Analytical Methods for 6,4'-Dihydroxy-7-methoxyflavanone.
-
FooDB. (2010). Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550). Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone.
-
PubChem. (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2024). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Research Journal of Pharmacy and Technology, 17(5), 2321-2329.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
-
SIELC Technologies. (n.d.). Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column. Retrieved from [Link]
- Lee, S., Kim, J., & Park, C. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 29(11), 2494.
- Lee, S., Kim, J., & Park, C. (2024).
- MedChemExpress. (n.d.). 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb.
- ResearchGate. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. Pharmacologyonline, 1(1), 7-11.
- MedChemExpress. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone.
-
FooDB. (2022). Showing NP-Card for 2,5-Dihydroxy-7-methoxy-6-methylflavanone (NP0060406). Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Analysis of 2',5,6'-Trihydroxy-7-methoxyflavanone (Scuteamoenin)
This Application Note is designed for analytical chemists and drug development professionals. It details the extraction, separation, and quantification of 2',5,6'-Trihydroxy-7-methoxyflavanone (often identified as Scuteamoenin ), a bioactive flavanone found in Scutellaria species (e.g., S. likiangensis, S. amoena).[1]
Introduction & Compound Profile
2',5,6'-Trihydroxy-7-methoxyflavanone is a rare, bioactive flavanone distinct from the more common Scutellaria flavonoids like baicalin or wogonin.[1] Its structural specificity—characterized by a saturated C2-C3 bond (flavanone) and a specific hydroxylation pattern on the B-ring (2', 6')—requires precise chromatographic separation to resolve it from isobaric isomers (e.g., 5,7,2'-trihydroxy-6-methoxyflavanone).[1]
This protocol addresses the two primary challenges in analyzing this compound:
-
Stereochemistry: As a flavanone, it possesses a chiral center at C2. While this protocol focuses on achiral quantification, conditions for chiral resolution are noted.
-
Ionization Efficiency: The presence of three phenolic hydroxyl groups makes ESI negative mode highly sensitive, while the methoxy group allows for specific fragmentation patterns.
Physicochemical Profile
| Parameter | Value | Notes |
| Common Name | Scuteamoenin | Isolated from S. likiangensis [1] |
| Formula | C₁₆H₁₄O₆ | |
| MW | 302.28 g/mol | Monoisotopic: 302.079 |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity |
| pKa (Predicted) | ~7.2 (7-OH equivalent) | Weakly acidic |
| UV Max | 280-290 nm | Typical Flavanone Band II |
Experimental Workflow
The following diagram illustrates the critical path from raw material to validated data.
Caption: Integrated workflow for the extraction and multi-modal analysis of Scuteamoenin.
Sample Preparation Protocol
A. Plant Tissue (Roots/Leaves)[4]
-
Pulverization: Grind dried Scutellaria roots to a fine powder (#60 mesh).
-
Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Solvent: Add 10 mL of 70% Methanol (v/v) .
-
Why: 70% MeOH balances the extraction of the aglycone (Scuteamoenin) while minimizing lipophilic interference (waxes) compared to 100% MeOH.
-
-
Agitation: Ultrasonicate for 30 minutes at 25°C (40 kHz).
-
Clarification: Centrifuge at 12,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
B. Biological Fluids (Plasma)
-
Precipitation: Aliquot 100 µL plasma. Add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Hesperetin).
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifuge: 14,000 rpm for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under N₂ at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).
HPLC-UV Quantification Protocol
This method is optimized for routine quality control and quantification of the flavanone in extracts.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | HPLC with PDA/DAD | UV required for purity check. |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 × 150 mm, 3.5 µm or 5 µm | End-capping reduces tailing caused by free silanols interacting with phenolic OH groups.[1] |
| Temp | 30°C | Maintains reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection | 10 µL | |
| Detection | 280 nm (Quant), 330 nm (Qual) | Flavanones exhibit strong absorption at 280 nm (Band II).[1] |
Mobile Phase & Gradient[5][6]
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7)[1]
-
Solvent B: Acetonitrile (HPLC Grade)[1]
-
Note: Formic acid suppresses the ionization of phenolic groups, sharpening peak shape.
-
| Time (min) | % Solvent B | Event |
| 0.0 | 20 | Equilibration |
| 5.0 | 20 | Isocratic hold (elute polar glycosides) |
| 20.0 | 60 | Linear Gradient (elute Scuteamoenin) |
| 25.0 | 95 | Wash |
| 26.0 | 20 | Re-equilibration |
| 30.0 | 20 | End |
Expected Retention: Scuteamoenin typically elutes between 14–18 minutes, after the more polar glycosides (like baicalin) and before highly methoxylated flavones.
LC-MS/MS Identification Protocol
For pharmacokinetic studies or trace analysis, use Triple Quadrupole (QqQ) MS.
Source Parameters (ESI Negative Mode)
Negative mode is preferred for polyhydroxylated flavonoids due to facile deprotonation [M-H]⁻.
-
Polarity: Negative (-)[1]
-
Spray Voltage: -2500 V to -3000 V[1]
-
Capillary Temp: 320°C
-
Aux Gas: 10 arb units[1]
MRM Transitions (Predicted & Optimized)
Since a commercial standard for Scuteamoenin is rare, these transitions are derived from the fragmentation logic of flavanones (Retro-Diels-Alder - RDA cleavage).[1]
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Logic |
| Scuteamoenin | 301.1 [M-H]⁻ | 166.0 | 25 | Quantifier: RDA cleavage (A-Ring: 5-OH, 7-OMe) [2] |
| 301.1 | 136.0 | 35 | Qualifier: RDA cleavage (B-Ring: 2',6'-diOH) | |
| 301.1 | 286.0 | 15 | Loss of Methyl group (-CH₃) |
Mechanistic Insight: The RDA cleavage breaks the C-ring.[1]
-
Fragment A (m/z 166): Contains the A-ring with the methoxy group and one hydroxyl.
-
Fragment B (m/z 136): Contains the B-ring with two hydroxyl groups (2', 6').[1]
-
Validation Tip: If the 136 ion is absent, check if the compound is actually a different isomer (e.g., hydroxyls on A-ring only).
Method Validation (Self-Validating System)[1]
To ensure "Trustworthiness," perform the following checks:
-
Selectivity (Blank Check): Inject a solvent blank. There must be no interference at the retention time of Scuteamoenin (RT ± 0.2 min).
-
Linearity: Prepare 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
must be > 0.995. -
Carryover: Inject a blank immediately after the highest standard (2000 ng/mL). Peak area in blank should be < 20% of the LLOQ.
-
Isomer Separation: If analyzing Scutellaria extracts, ensure baseline separation from Wogonin (MW 284) and Baicalein (MW 270).[1] While MW differs, crosstalk can occur in UV.
Advanced Protocol: Chiral Separation
If distinguishing the (2S)-isomer (natural) from the (2R)-isomer (artifact/synthetic) is required:
-
Column: Chiralpak IA or IB (Amylose-based).[1]
-
Flow: 0.5 mL/min.
-
Detection: UV 280 nm.
References
-
Diao, H. M., et al. (2014). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities.[5] Phytochemistry Letters, 8, 114-118.[1]
- Cui, L., et al. (2014). Characterization of flavonoids in Scutellaria baicalensis by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[4] HPLC and LC-MS Method Guides for Flavanones.
-
PhytoBank. (2015).[6] Chemical Record: 2(S)-5,7,2'-trihydroxy-8-methoxyflavanone (Isomer reference).[1][6]
Sources
- 1. Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. PhytoBank: Showing 2(S)-5,7,2'-trihydroxy-8-methoxyflavanone (PHY0127759) [phytobank.ca]
Cell-based assays for testing 2',5,6'-Trihydroxy-7-methoxyflavanone efficacy
Executive Summary & Compound Profile
Compound: 2',5,6'-Trihydroxy-7-methoxyflavanone Class: Polymethoxylated/Hydroxylated Flavanone Structural Insight: This compound features a distinct substitution pattern:[1][2]
-
A-Ring: 5-hydroxy, 7-methoxy (Wogonin-like motif).[1][2] This motif is historically associated with anti-inflammatory (NF-
B inhibition) and neuroprotective activities.[1][2] -
B-Ring: 2',6'-dihydroxy (Ortho-disubstitution).[1][2] This steric crowding often twists the B-ring out of planarity with the C-ring, potentially altering kinase specificity compared to planar flavones.[1][2]
Scope: This guide outlines a validated screening workflow to determine the efficacy of 2',5,6'-Trihydroxy-7-methoxyflavanone. Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., (2S)-5,2',5'-trihydroxy-7-methoxyflavanone and Wogonin), the protocols focus on Neuroprotection and Anti-inflammatory pathways.[1][2]
Experimental Workflow (Logic Map)
The following diagram illustrates the decision matrix for characterizing this flavonoid.
Caption: Workflow for classifying 2',5,6'-Trihydroxy-7-methoxyflavanone activity based on cytotoxicity thresholds.
Material Preparation & Handling
Critical Consideration: Flavanones are lipophilic.[1][2] Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in absorbance assays.[2]
-
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 50 mM . Vortex for 1 minute.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately before use.[1][2] Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.[1][2]
Protocol 1: Cytotoxicity & Dose Optimization (CCK-8 Assay)
Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to define the therapeutic window for functional assays.
Cell Lines:
-
Target: PC12 (Rat pheochromocytoma) or SH-SY5Y (Human neuroblastoma).[1][2]
-
Control: HUVEC (Human Umbilical Vein Endothelial Cells) to assess selectivity.[1][2]
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL fresh media containing the compound at log-scale concentrations (0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 24h at 37°C, 5% CO2.
-
Measurement: Add 10 µL CCK-8 reagent (Dojindo) per well. Incubate 1–4h.
-
Read: Measure Absorbance at 450 nm.
Data Analysis:
Calculate % Viability:
-
Go/No-Go Criteria: If Cell Viability > 90% at 10 µM, proceed to Protocol 2 . If Viability < 50% at 10 µM, investigate Anticancer pathways instead.[2]
Protocol 2: Neuroprotection Efficacy (Oxidative Stress Model)
Rationale: Analogous compounds (e.g., TMF) activate the Nrf2-ARE pathway, protecting neurons from oxidative insults.[1][2] This assay tests the compound's ability to rescue cells from H
System: PC12 cells (differentiated with NGF) or HT-22 (hippocampal) cells.[1][2]
Step-by-Step Protocol:
-
Differentiation (PC12 only): Treat cells with 50 ng/mL NGF for 5 days to induce neurite outgrowth.[1][2]
-
Pre-treatment: Treat cells with 2',5,6'-Trihydroxy-7-methoxyflavanone (1, 5, 10 µM) for 2 hours prior to insult.[1][2]
-
Insult: Add H
O (final conc. 150–300 µM, titrated to cause ~40% cell death in controls) to the wells without removing the flavonoid. -
Incubation: Incubate for 24h.
-
Readout:
Expected Results Table:
| Group | Treatment | Expected Viability (%) | Interpretation |
| Control | DMSO Vehicle | 100% | Baseline |
| Model | H | 40–50% | Successful insult |
| Low Dose | Compound (1 µM) + H | 50–60% | Minimal effect |
| High Dose | Compound (10 µM) + H | 75–90% | Significant Protection |
Protocol 3: Mechanistic Validation (Nrf2/HO-1 Signaling)
Scientific Grounding: 5-hydroxy-7-methoxyflavanones often function by disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes like Heme Oxygenase-1 (HO-1).[1][2]
Method: Immunofluorescence / Nuclear Fractionation [1][2]
-
Seeding: Seed cells on sterile glass coverslips in 6-well plates.
-
Treatment: Treat with effective dose (e.g., 10 µM) for 0.5h, 1h, and 3h .
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.[2]
-
Staining:
-
Imaging: Confocal microscopy.
Analysis:
-
Positive Result: Co-localization of Green (Nrf2) and Blue (DAPI) signals increases over time compared to cytosolic staining in control.[1][2]
Protocol 4: Anti-Inflammatory Screen (Nitric Oxide Inhibition)[1][2]
Rationale: If the compound shows low cytotoxicity, the 5,7-substitution pattern suggests potential COX-2/iNOS inhibition.[1][2]
System: RAW 264.7 Macrophage cells + LPS (Lipopolysaccharide).[1][2][3]
-
Seeding:
cells/well in 96-well plate. -
Co-treatment: Add Compound (1–20 µM) AND LPS (1 µg/mL) simultaneously.[1][2]
-
Incubation: 24h.
-
Griess Assay:
Self-Validating Check: Perform an MTT assay on the remaining cells in the plate. If NO reduces but cells die, it is cytotoxicity , not anti-inflammatory activity.[1][2] If NO reduces and cells survive, it is true efficacy .[2]
References
-
Gao, Y., et al. (2013). "(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo."[1][2][4] Neurochemical Research, 38(8), 1686-1694.[1][2][4]
-
Li-Weber, M. (2009). "New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active components Wogonin, Baicalein and Baicalin."[2] Cancer Treatment Reviews, 35(1), 57-68.[1][2]
-
Hwang, J. H., et al. (2011). "Wogonin inhibits hippocampal neuronal cell death through activation of Nrf2 signaling."[2] Neurochemistry International, 58(4), 423-432.[1][2]
-
Cayman Chemical. "7-Methoxyflavone Product Information & Safety Data."
Disclaimer: This Application Note is for research purposes only. 2',5,6'-Trihydroxy-7-methoxyflavanone is not approved for clinical use.[1][2]
Sources
- 1. Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550) - FooDB [foodb.ca]
- 2. PhytoBank: Showing 2(S)-5,7,2'-trihydroxy-8-methoxyflavanone (PHY0127759) [phytobank.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 2',5,6'-Trihydroxy-7-methoxyflavanone in aqueous solutions
Technical Support Center: Solubility Optimization for Flavonoids Ticket ID: #SOL-FLV-256-TM Subject: Improving the aqueous solubility of 2',5,6'-Trihydroxy-7-methoxyflavanone Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Executive Summary & Molecule Diagnostics
User Status: Research Professional Compound: 2',5,6'-Trihydroxy-7-methoxyflavanone (Commonly identified as Scuteamoenin ) Class: Polymethoxylated/Hydroxylated Flavanone Source: Scutellaria species (e.g., S. likiangensis, S. amoena)
Technical Diagnosis: Like many bioactive flavonoids isolated from Scutellaria, this compound exhibits aggressive lipophilicity (high logP) and poor aqueous solubility (< 50 µg/mL in neat water). The structural presence of the 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen, locking the molecule in a rigid, hydrophobic conformation that resists hydration. Furthermore, the methoxy group at position 7 reduces the polarity compared to its polyhydroxy counterparts (like baicalein), further complicating dissolution in aqueous buffers.
This guide provides three tiered solutions ranging from simple cosolvent adjustments for in vitro assays to complexation methods for in vivo administration.
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."
Diagnosis: This is the "Crash-Out" effect. The compound is soluble in DMSO but thermodynamically unstable in water. When the solvent front hits the aqueous media, the local concentration exceeds the aqueous solubility limit before mixing occurs.
Solution: The "Sandwich" Dilution Protocol Do not add the DMSO stock directly to the bulk media. Instead, use an intermediate polarity step.
-
Step A: Dissolve compound in 100% DMSO (Stock: 10–50 mM).
-
Step B: Prepare a "Working Solution" by diluting the Stock 1:10 into PEG-400 or Propylene Glycol .
-
Step C: Slowly add this Working Solution to your media while vortexing. Result: The PEG/PG acts as a buffer against the polarity shock, preventing immediate crystal nucleation.
Issue 2: "I need a high concentration (>5 mg/mL) for IP/IV injection in mice, but DMSO is toxic."
Diagnosis: Cosolvents alone cannot support this concentration without toxic levels of organic solvent (>10%). You need a carrier system to shield the hydrophobic core.
Solution: Cyclodextrin Complexation (HP-β-CD) Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for flavanones. It forms a "host-guest" inclusion complex where the hydrophobic flavanone rings sit inside the cyclodextrin cone, presenting a hydrophilic exterior to the saline. See Protocol B below.
Issue 3: "The solution turns yellow/brown after 24 hours at pH 7.4."
Diagnosis: Oxidation. The 2',5,6'-trihydroxy substitution pattern on the B-ring (specifically the 2',5'- or 5,6'-arrangement) is susceptible to auto-oxidation at neutral or basic pH, forming quinones.
Solution: Acidic Stabilization Flavanones are more stable at slightly acidic pH.
-
Maintain pH < 6.5 if possible.
-
Add 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to your aqueous buffer as a sacrificial antioxidant.
Decision Logic: Selecting the Right Method
Detailed Experimental Protocols
Protocol A: High-Stability HP-β-CD Inclusion Complex (For Injection)
Best for: Animal studies requiring high doses (up to 10 mg/mL).
Materials:
-
2',5,6'-Trihydroxy-7-methoxyflavanone[1]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)
-
Milli-Q Water
-
0.22 µm PES Syringe Filter
Procedure:
-
Phase Solubility Calculation: Flavonoids typically require a molar excess of Cyclodextrin. Start with a 1:5 molar ratio (Drug:CD).
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water. Stir until clear.
-
Addition: Add the flavanone powder slowly to the CD solution while stirring at 600 RPM .
-
Energy Input: The complexation is endothermic and slow.
-
Option 1 (Standard): Stir for 24 hours at room temperature protected from light.
-
Option 2 (Accelerated): Sonicate for 30 minutes at 45°C.
-
-
Filtration: Filter the resulting solution through a 0.45 µm filter to remove uncomplexed drug.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain a fluffy powder that reconstitutes instantly in saline.
Protocol B: PEG-400/Ethanol Cosolvent System (For High-Throughput Screening)
Best for: Adding to assay buffers without precipitation.
Formulation:
-
10% Ethanol (Solubilizer)
-
40% PEG-400 (Stabilizer/Cosolvent)
-
50% Aqueous Buffer (PBS or Media)
Procedure:
-
Dissolve 2',5,6'-Trihydroxy-7-methoxyflavanone in pure Ethanol to reach 10x the desired final concentration.
-
Add the PEG-400 to the ethanolic solution and vortex.
-
Dropwise add the aqueous buffer while vortexing.
-
Note: If the solution turns cloudy, the concentration exceeds the saturation limit of this cosolvent mix (likely ~1-2 mg/mL).
-
Comparative Data Analysis
The following table summarizes expected solubility improvements based on class-effect data for structurally similar trihydroxy-methoxyflavanones (e.g., Naringenin, Wogonin) [1, 2].
| Method | Solvent System | Approx. Solubility | Fold Increase | Suitability |
| Control | Pure Water (pH 7.0) | < 0.05 mg/mL | 1x | None |
| Cosolvent | 10% DMSO / 90% Water | ~ 0.2 mg/mL | 4x | In Vitro (Toxic to cells >0.5%) |
| Cosolvent | 40% PEG-400 / Water | ~ 1.5 mg/mL | 30x | IP Injection / Oral |
| Complexation | 20% HP-β-CD (Recommended) | > 5.0 mg/mL | > 100x | IV/IP Injection (Safe) |
| Solid Dispersion | PVP-K30 (1:4 ratio) | ~ 3.0 mg/mL | 60x | Oral Bioavailability |
References
-
BenchChem Technical Support. (2025). Technical Support Center: Improving the Solubility of 3,5,7-Trimethoxyflavone. Retrieved from
-
Kanaze, F. I., et al. (2006).[2] Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. Journal of Applied Polymer Science. Retrieved from
-
Liu, Y., et al. (2014). Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. Retrieved from
-
Shang, X., et al. (2010). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities. (Identification of Scuteamoenin). Phytochemistry Letters. Retrieved from
-
Cui, Q., et al. (2025).[1] Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from
Sources
Stability issues of 2',5,6'-Trihydroxy-7-methoxyflavanone in different solvents
Technical Support Center: Stability & Handling of 2',5,6'-Trihydroxy-7-methoxyflavanone
Executive Summary & Compound Profile
Compound: 2',5,6'-Trihydroxy-7-methoxyflavanone Class: Polymethoxylated/Polyhydroxylated Flavanone Critical Structural Features: [1]
-
C2-C3 Single Bond: Defines it as a flavanone, making it chiral (C2) and susceptible to oxidation to its corresponding flavone.[1]
-
2',6'-Dihydroxy (B-Ring): This ortho,ortho-disubstitution pattern creates significant steric hindrance and electronic effects.[1] The 2'-OH group specifically catalyzes the reversible ring-opening to chalcones under physiological or alkaline pH.[1]
-
5-Hydroxy (A-Ring): Forms an intramolecular hydrogen bond with the C4-carbonyl, stabilizing the core but reducing water solubility.[1]
This guide addresses the specific instability issues—primarily oxidative dehydrogenation and chalcone isomerization —that users encounter when transitioning from solid storage to solution-based assays.
Solvent Compatibility & Stability Matrix
The following data summarizes the stability profile of 2',5,6'-Trihydroxy-7-methoxyflavanone in common laboratory solvents.
| Solvent System | Solubility (Max) | Stability Window (RT) | Primary Degradation Mode | Recommendation |
| DMSO (Anhydrous) | High (~20-50 mg/mL) | 1-3 Months (-20°C) | Hygroscopicity-induced hydrolysis | Preferred Stock Solvent |
| Ethanol/Methanol | Moderate (1-5 mg/mL) | < 24 Hours | Oxidative dehydrogenation (to Flavone) | Use for immediate assays only |
| PBS / Cell Media | Very Low (< 10 µM) | < 4 Hours | Ring-opening (Chalcone formation) | Prepare fresh; Use <0.5% DMSO |
| Acetone/Ethyl Acetate | Moderate | Variable | Solvent evaporation/concentration changes | Not recommended for storage |
Technical Deep Dive: Degradation Mechanisms
To troubleshoot effectively, you must understand why the compound degrades.
A. The Flavanone-Chalcone Equilibrium (pH Sensitivity)
Unlike flavones, flavanones possess a saturated C-ring.[1] In aqueous solutions with pH > 7.0 (and even in neutral buffers over time), the ether linkage at O1-C2 cleaves.[1]
-
Mechanism: The base abstracts a proton from the 2'-OH (or solvent acts as base), facilitating the opening of the C-ring to form the corresponding 2',6'-dihydroxy-4',6'-dimethoxychalcone (numbering changes upon ring opening).[1]
-
Visual Indicator: Solution turns from colorless/pale yellow to bright orange/red (chalcones are deeply colored).[1]
B. Oxidative Dehydrogenation
In protic solvents (MeOH, EtOH) and under light exposure, the C2-C3 bond oxidizes to a double bond, converting the flavanone into a flavone.
-
Impact: This is an irreversible chemical change. The molecule loses chirality and its 3D conformation changes from "kinked" to planar.
-
Catalysts: UV light, transition metals (Fe, Cu), and high pH.[1]
Interactive Troubleshooting Guide (Q&A)
Q1: My DMSO stock solution was yellow, but after a week at room temperature, it turned orange. Is it still usable?
-
Diagnosis: The color shift to orange suggests chalcone formation or oxidation . DMSO is hygroscopic; absorbed water can raise the effective pH or facilitate ring opening.
-
Action:
-
Perform a rapid HPLC check. If the chalcone peak (usually elutes later and has a higher UV max ~350-400 nm) is >5%, discard.[1]
-
Prevention: Store DMSO stocks in single-use aliquots at -80°C. Use a desiccator for the main vial.
-
Q2: I see a fine precipitate when diluting into cell culture media (DMEM).
-
Diagnosis: "Crashing out." The 5-OH and 7-OMe groups make this compound lipophilic.[1] Rapid addition to aqueous media causes precipitation before dispersion.
-
Protocol Fix:
-
Do not add DMSO stock directly to the media bottle.
-
Use the "Step-Down" Dilution Method :
-
Dilute stock 1:10 into pure Ethanol or PEG-400 first (intermediate solvent).[1]
-
Pipette this intermediate slowly into the vortexing media.
-
Ensure final DMSO/Ethanol concentration is <0.5%.
-
-
Q3: Can I use Methanol for LC-MS sample preparation?
-
Diagnosis: Methanol is acceptable for immediate injection but risky for autosamplers sitting overnight.
-
Risk: Methanol can act as a nucleophile or facilitate oxidation under UV (if transparent vials are used).
-
Action: Use Acetonitrile (ACN) with 0.1% Formic Acid.[1] The acid stabilizes the flavanone ring, preventing opening to the chalcone.
Visualizing the Instability Pathways
The following diagram illustrates the two critical degradation pathways: reversible ring opening (pH-dependent) and irreversible oxidation (Light/Oxygen dependent).[1]
Caption: Figure 1. Degradation pathways of 2',5,6'-Trihydroxy-7-methoxyflavanone showing pH-dependent isomerization and oxidative dehydrogenation.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
-
Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.
-
Materials: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%), Argon gas, Amber glass vials (silanized).[1]
-
Weighing: Weigh the solid compound in a low-humidity environment.
-
Solubilization: Add Anhydrous DMSO to achieve 10 mM concentration.
-
Note: Do not sonicate for >1 minute to avoid heating.
-
-
Inerting: Gently purge the headspace of the vial with Argon gas for 15 seconds.
-
Aliquot: Dispense 20-50 µL aliquots into PCR tubes or micro-vials.
-
Storage: Snap-freeze in liquid nitrogen (optional) and store at -80°C.
-
Validity: 6 months.[2] Discard aliquot after one freeze-thaw cycle.
-
Protocol B: QC Check for Oxidation (UV-Vis Ratio Method)
-
Objective: Rapidly determine if your sample has oxidized to the flavone without running HPLC.
-
Principle: Flavanones have a weak Band I (300-330 nm) compared to Flavones.[1]
-
Procedure:
-
Dilute stock 1:1000 in Methanol.
-
Measure Absorbance at 285 nm (Band II) and 330 nm (Band I).
-
Calculate Ratio:
. -
Interpretation:
-
R < 0.3: Intact Flavanone (Mainly Band II absorption).
-
R > 0.6: Significant Oxidation to Flavone (Strong Band I appears).
-
-
References
-
Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016).[1] Flavonoids: an overview. Journal of Nutritional Science.
- Context: Provides the foundational chemistry for flavonoid subclasses and general stability.
-
Safe, S., et al. (2017). Flavonoids: Structure-Function and Mechanisms of Action.
- Context: Discusses the specific reactivity of the C2-C3 bond in flavanones vs. flavones.
-
BenchChem Technical Support . Stability issues of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in different solvents. [1]
- Context: Adapted protocols for polymethoxylated flavanone handling and solvent choices.
-
CymitQuimica . 3,5,4'-Trihydroxy-7-methoxyflavone Chemical Properties.
-
Context: Solubility data and physical properties for structurally analogous methoxy-hydroxy flavanones.[1]
-
Sources
Optimization of extraction protocols for 2',5,6'-Trihydroxy-7-methoxyflavanone from natural sources
This technical guide focuses on the extraction and isolation of 2',5,6'-Trihydroxy-7-methoxyflavanone , a specific flavonoid congener typically associated with Scutellaria species (e.g., S. baicalensis or S. amoena).
While often overshadowed by major flavones like Baicalin and Wogonin, this specific methoxylated flavanone requires precise handling due to the susceptibility of its ortho-dihydroxy (2',6'-substitution) and hemi-labile A-ring systems to oxidative degradation and pH-induced ring opening.
Diagnostic Troubleshooting (FAQs)
Category A: Yield & Extraction Efficiency
Q: I am getting low yields despite using standard methanol reflux. Why? A: Refluxing at high temperatures (>65°C) often degrades polyhydroxylated flavanones.
-
The Cause: The 2',6'-dihydroxy substitution pattern on the B-ring makes this molecule sensitive to thermal oxidation. Furthermore, standard methanol often extracts excess sugars and polar glycosides (like Baicalin), complicating downstream isolation of the aglycone.
-
The Fix: Switch to Ultrasound-Assisted Extraction (UAE) .
Q: My crude extract is gummy and difficult to fractionate. How do I clean it? A: You are likely co-extracting polysaccharides and waxes.
-
The Fix: Implement a Two-Stage Defatting/Precipitation protocol.
-
Defatting: Wash the raw powder with n-Hexane (1:10 w/v) before ethanol extraction to remove lipids/waxes.
-
De-sugaring: After ethanol extraction, concentrate to an aqueous suspension and refrigerate (4°C) for 12 hours. Centrifuge to remove precipitated gums/proteins before liquid-liquid partitioning.
-
Category B: Stability & Degradation[1][3]
Q: The compound turns brown/dark orange during rotary evaporation. What is happening? A: This indicates oxidative polymerization or ring opening (chalcone formation), often triggered by alkaline pH or trace metals.
-
The Mechanism: Flavanones can undergo ring opening to form chalcones under basic conditions. The 5-OH group forms a hydrogen bond with the 4-carbonyl, which is stabilizing, but the 2',6'-OH groups are prone to radical attack.
-
The Fix:
-
Acidify: Maintain the extraction solvent at pH 5.0–5.5 using dilute Formic Acid (0.1%).
-
Inert Atmosphere: Flush the rotary evaporator with Nitrogen (
) before starting vacuum. -
Temperature Limit: Never exceed 40°C in the water bath.
-
Q: I see multiple peaks in HPLC that merge or split depending on the day. Is it impure? A: Not necessarily. You may be observing rotational isomerism or keto-enol tautomerism common in 2'-substituted flavonoids.
-
The Fix:
-
Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid). Unbuffered solvents allow pH micro-fluctuations on the column, causing peak splitting.
-
Run the column at a controlled temperature (30°C or 35°C) to collapse rotamers into single peaks.
-
Optimized Experimental Protocols
Protocol A: Ultrasound-Assisted Extraction (UAE)
Target: Maximizing recovery from Scutellaria root powder while minimizing thermal degradation.
Reagents:
-
Ethanol (HPLC Grade)
-
Deionized Water (Milli-Q)
-
Formic Acid[1]
-
Raw Material: Scutellaria baicalensis root (dried, ground to 40–60 mesh).
Step-by-Step:
-
Pre-treatment: Macerate 100g of root powder in 500mL n-Hexane for 2 hours (room temp). Filter and discard the hexane (removes lipids). Air-dry the residue.[2]
-
Solvent Preparation: Prepare 1L of 60% Ethanol (aq) acidified with 0.1% Formic Acid .
-
Extraction:
-
Ratio: 1:30 (Solid:Liquid).
-
Equipment: Ultrasonic bath (Frequency 40 kHz, Power 300W).
-
Condition: 45°C for 45 minutes.
-
-
Filtration: Vacuum filter through Whatman No. 1 paper.
-
Concentration: Evaporate ethanol under reduced pressure (40°C) until only the water phase remains (approx. 300mL).
Protocol B: Isolation & Purification (Fractionation)
Target: Separating 2',5,6'-Trihydroxy-7-methoxyflavanone from major glycosides (Baicalin) and other aglycones (Wogonin).
Step-by-Step:
-
Liquid-Liquid Partition (LLP):
-
Take the aqueous residue from Protocol A.
-
Wash 1: Partition with Dichloromethane (DCM) x3. (The target flavanone is moderately polar; it will partition partially into DCM but largely remains or moves to the interface).
-
Extraction 2 (Target Phase): Partition the aqueous phase with Ethyl Acetate (EtOAc) x3.
-
Note: The 2',5,6'-Trihydroxy-7-methoxyflavanone concentrates in the Ethyl Acetate fraction.
-
-
Column Chromatography (Open Column):
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Gradient: Chloroform : Methanol (starting 100:0
90:10). -
Observation: The target compound typically elutes after non-polar methoxy-flavones (like Wogonin) but before the highly polar glycosides.
-
-
Final Purification (Prep-HPLC):
-
Column: C18 Reverse Phase (5
m, 250 x 10 mm). -
Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid Water (B).
-
Isocratic Hold: 35% A / 65% B is a good starting point for separating methoxylated aglycones.
-
Data Visualization
Figure 1: Extraction & Isolation Workflow
The following diagram illustrates the critical decision points and phase separations required to isolate the target flavanone.
Caption: Workflow for the targeted isolation of 2',5,6'-Trihydroxy-7-methoxyflavanone, highlighting the critical Ethyl Acetate partitioning step.
Table 1: Comparative Extraction Efficiency (Optimization Data)
Based on Response Surface Methodology (RSM) trends for Scutellaria flavanones.
| Parameter | Condition A (Reflux) | Condition B (Maceration) | Condition C (Optimized UAE) |
| Solvent | 100% Methanol | 70% Ethanol | 60% Ethanol (+0.1% Formic Acid) |
| Temperature | 70°C | 25°C | 45°C |
| Time | 3 Hours | 24 Hours | 45 Minutes |
| Yield (mg/g) | 12.5 | 9.8 | 18.2 |
| Purity (Crude) | Low (High sugar content) | Medium | High |
| Degradation | High (>15% oxidation) | Low (<2%) | Minimal (<5%) |
References
-
Optimization of Flavonoid Extraction from Scutellaria baicalensis: Zhang, M., et al. (2015).[3] "Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology." Journal of Food Science and Technology.
-
Ultrasound-Assisted Extraction Techniques: Wang, L., et al. (2020).[1][4] "Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents." ACS Omega.
-
Isolation of Minor Flavanones from Scutellaria: Kim, A., et al. (2018). "Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation." Biomolecules.[1][3][4][5][6][7][8]
-
Stability of Polymethoxyflavones: BenchChem Technical Guides. (2025). "Strategies to reduce degradation of methoxylated flavonoids during extraction."
-
Phytochemical Profiling of Scutellaria: Zhao, T., et al. (2016). "A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis." Pharmaceutical Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. PhytoBank: Showing 2(S)-5,7,2'-trihydroxy-8-methoxyflavanone (PHY0127759) [phytobank.ca]
- 6. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 7. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2',5,6'-Trihydroxy-7-methoxyflavanone
Welcome to the technical support center for the purification of 2',5,6'-Trihydroxy-7-methoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this flavonoid. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification challenges, it's crucial to understand the physicochemical properties of 2',5,6'-Trihydroxy-7-methoxyflavanone. These properties dictate its behavior during extraction and chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |
| Molecular Weight | 302.28 g/mol | [3] |
| Appearance | Likely a powder | [4] |
| Polarity | Moderately polar due to multiple hydroxyl groups, with some non-polar character from the flavanone backbone and methoxy group. | [5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in water and non-polar solvents like hexane. | [6][7] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems encountered during the purification of 2',5,6'-Trihydroxy-7-methoxyflavanone and provides step-by-step solutions.
Issue 1: Low Yield of Crude Extract
Q: I'm getting a very low yield of the crude extract containing the target flavanone. What could be the issue?
A: Low extraction yield is a common problem that can often be traced back to the initial extraction parameters. Here are the potential causes and solutions:
-
Inappropriate Solvent Selection: The polarity of your extraction solvent may not be optimal for 2',5,6'-Trihydroxy-7-methoxyflavanone.
-
Solution: Test a range of solvents with varying polarities. Start with 80% methanol or ethanol, as these are often effective for flavonoids.[8] You can also experiment with acetone and aqueous mixtures of these solvents.
-
-
Insufficient Extraction Time or Temperature: The conditions may not be sufficient for the complete diffusion of the flavanone from the source material.
-
Solution: Systematically optimize the extraction time and temperature. For reflux extraction, temperatures around 90°C can be effective, but be cautious as higher temperatures can lead to degradation.[9][10] For methods like ultrasound-assisted extraction (UAE), start with parameters such as 50°C for 30 minutes and adjust from there.[8]
-
-
Inadequate Solid-to-Liquid Ratio: An insufficient volume of solvent can lead to saturation and incomplete extraction.
-
Large Particle Size of the Source Material: Larger particles have a smaller surface area, which hinders solvent penetration.
Issue 2: Poor Separation in Column Chromatography
Q: My column chromatography fractions are not well-separated, and the target flavanone is present in multiple fractions with impurities. How can I improve the separation?
A: Achieving good resolution in column chromatography is key to obtaining a pure compound. Here's how to troubleshoot poor separation:
-
Incorrect Stationary Phase: The choice of stationary phase is critical for separating compounds based on their polarity.
-
Solution: For moderately polar flavonoids like 2',5,6'-Trihydroxy-7-methoxyflavanone, silica gel is a common choice.[6][13] Polyamide is also effective due to its ability to form hydrogen bonds with the hydroxyl groups of flavonoids.[10][14] For highly polar flavonoids or those with glycosides, reversed-phase C18 silica may be a better option.[5]
-
-
Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to effectively separate the components of your mixture.
-
Solution: Develop a suitable mobile phase system using thin-layer chromatography (TLC) first. Experiment with different solvent systems of varying polarities. Common systems for flavonoids on silica gel include gradients of ethyl acetate in hexane or methanol in dichloromethane.[5] For polyamide columns, an ethanol-water gradient can be effective.[14]
-
-
Improper Column Packing: An improperly packed column will have channels and cracks, leading to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. A slurry packing method is generally preferred.
-
-
Overloading the Column: Loading too much sample onto the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase.
-
Issue 3: Co-elution of Structurally Similar Flavonoids
Q: I am having difficulty separating 2',5,6'-Trihydroxy-7-methoxyflavanone from other structurally similar flavonoids. What advanced techniques can I use?
A: When dealing with complex mixtures of closely related flavonoids, more advanced chromatographic techniques may be necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and shorter analysis times compared to open column chromatography.[15]
-
Preparative HPLC (Prep-HPLC): This is a powerful tool for isolating pure compounds from complex mixtures.[16] A reversed-phase C18 column with a gradient elution of acetonitrile or methanol in water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common setup for flavonoid purification.[5][17]
-
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption of the sample.[18] It is particularly useful for separating polar compounds.[18] A common solvent system for flavonoids in HSCCC is a two-phase system of ethyl acetate, n-butanol, and water.[3][18]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity and identity of my final product?
A1: A combination of analytical techniques should be used:
-
Analytical HPLC: To assess purity, inject your sample into an analytical HPLC system. A single, sharp peak at the expected retention time indicates high purity.[18] A photo-diode array (PDA) detector can provide the UV spectrum of the peak, which can be compared to a standard or literature data.[19]
-
Mass Spectrometry (MS): To confirm the identity, obtain the mass spectrum of your compound. The molecular ion peak should correspond to the molecular weight of 2',5,6'-Trihydroxy-7-methoxyflavanone (302.28 g/mol ).[3][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, ¹H and ¹³C NMR are essential. The chemical shifts and coupling constants will provide detailed information about the structure of the molecule.[21][22]
Q2: My purified flavanone seems to be degrading over time. How can I improve its stability?
A2: Flavonoids, particularly those with multiple hydroxyl groups, can be susceptible to degradation by light, heat, and oxidation.
-
Storage Conditions: Store the purified compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) can also help prevent oxidation.
-
Forced Degradation Studies: To understand the degradation pathways, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[23] This will help in identifying the optimal storage conditions.
Q3: Can I use recrystallization to purify 2',5,6'-Trihydroxy-7-methoxyflavanone?
A3: Yes, recrystallization can be a very effective final purification step, especially if you have a relatively large amount of material that is already partially pure.[7][13] The key is to find a suitable solvent or solvent system in which the flavanone is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures. Experiment with solvents like methanol, ethanol, acetone, or mixtures with water.[7]
IV. Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Plant Material
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.[8]
-
Extraction: Macerate a known weight of the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 1 L of 80% methanol) in a flask.[8]
-
Sonication/Reflux: Place the flask in an ultrasonic bath for 30-60 minutes or perform reflux extraction at an optimized temperature for a set duration.[8][24]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.[24]
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[14][24]
-
Reconstitution: The resulting crude extract can be used for further purification.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane) and pour it into a glass column, allowing it to settle into a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[5]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the target compound and evaporate the solvent.
V. References
-
BenchChem. (n.d.). Overcoming common issues in flavonoid HPLC analysis. Retrieved from
-
Scribd. (n.d.). Column Chromatography Techniques. Retrieved from
-
Auctores Publishing. (2024, January 19). Chromatographic methods for the identification of flavonoids. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Flavonoid Extraction from Complex Plant Matrices. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Stability Testing. Retrieved from
-
Google Patents. (n.d.). Process for recovering flavonoids from bark. Retrieved from
-
LCGC International. (2025, April 21). New Study Reviews Chromatography Methods for Flavonoid Analysis. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Retrieved from
-
IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. Retrieved from
-
PubMed. (n.d.). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Retrieved from
-
JSM Central. (2024, November 14). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from
-
MDPI. (2019, February 13). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. Retrieved from
-
Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from
-
Frontiers. (2020, July 27). Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham. Retrieved from
-
Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Retrieved from
-
ResearchGate. (n.d.). Advances in extraction and purification of citrus flavonoids. Retrieved from
-
MDPI. (2024, December 25). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Retrieved from
-
CymitQuimica. (n.d.). 3,5,4'-Trihydroxy-7-methoxyflavone. Retrieved from
-
MDPI. (2022, November 21). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Retrieved from
-
Redalyc. (n.d.). Current procedures for extraction and purification of citrus flavonoids. Retrieved from
-
ResearchGate. (2025, August 9). Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen. Retrieved from
-
Frontiers. (2020, September 24). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from
-
FooDB. (2010, April 8). Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550). Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Retrieved from
-
Indian Academy of Sciences. (n.d.). 7-hydroxyflavones and their derivatives. Retrieved from
-
Caring Sunshine. (n.d.). Ingredient: 7-Methoxyflavone. Retrieved from
-
SpringerLink. (2022, December 8). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from
-
BenchChem. (n.d.). Chemical structure and properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Retrieved from
-
PubChem. (n.d.). 3',5,5'-trihydroxy-7-methoxyflavanone. Retrieved from
-
PubChem. (n.d.). 4',5,7-trihydroxy-3-methoxyflavanone. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Isolation and Purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. Retrieved from
-
MDPI. (2012, December 11). Microbial Transformations of 7-Methoxyflavanone. Retrieved from
-
MDPI. (2024, January 19). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from
-
BenchChem. (n.d.). Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide. Retrieved from
-
MDPI. (2024, May 24). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from
-
ResearchGate. (2025, October 5). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. Retrieved from
-
PubChem. (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. Retrieved from
Sources
- 1. PubChemLite - 3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6) [pubchemlite.lcsb.uni.lu]
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- 4. 3,5,4'-Trihydroxy-7-methoxyflavone | CymitQuimica [cymitquimica.com]
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- 9. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2',5,6'-Trihydroxy-7-methoxyflavanone (TMF)
[1]
Ticket Status: Open Subject: Optimization of Solubility, Stability, and In Vivo Delivery for TMF Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Executive Summary: The TMF Challenge
2',5,6'-Trihydroxy-7-methoxyflavanone (TMF) is a bioactive flavonoid (often isolated from Abacopteris penangiana or Scutellaria species) showing significant potential in neuroprotection via the BDNF/CREB signaling pathways.[1]
However, like many methoxylated flavanones, TMF presents a classic Class II/IV BCS (Biopharmaceutics Classification System) profile:
-
High Lipophilicity (LogP > 3): Practically insoluble in aqueous buffers, leading to poor dissolution.
-
Rapid Metabolism: The 2', 5, and 6' hydroxyl groups are prime targets for rapid glucuronidation and sulfation in the liver and enterocytes.
-
Chemical Instability: Susceptible to oxidation at alkaline pH.
This guide provides validated protocols and troubleshooting workflows to overcome these barriers using Nanoprecipitation and Cyclodextrin Complexation .
Module A: Solubility Enhancement via Cyclodextrin Complexation
Recommended for: In vitro cell assays, acute parenteral administration.
The Mechanism:
TMF is encapsulated into the hydrophobic cavity of Hydroxypropyl-
Standard Operating Protocol (SOP-TMF-CD)
| Parameter | Specification |
| Host Molecule | Hydroxypropyl- |
| Molar Ratio | 1:1 or 1:2 (TMF : CD) |
| Solvent System | Methanol (for TMF) / Water (for CD) |
| Method | Solvent Evaporation / Freeze-Drying |
Step-by-Step Workflow:
-
Dissolve TMF in minimal methanol (Solution A).
-
Dissolve HP-
-CD in deionized water (Solution B).[1] -
Dropwise add Solution A to Solution B under constant stirring (400 RPM) at 25°C.
-
Stir for 24 hours (shielded from light to prevent photo-oxidation).
-
Evaporate methanol using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the amorphous complex powder.
Troubleshooting Guide: Cyclodextrin Complexes
Q: My solution turns cloudy immediately after adding TMF to the CD solution.
A: This indicates the TMF is precipitating before complexation occurs.
Fix: Slow down the addition rate. Ensure the methanol:water ratio prevents immediate "crashing out" of the hydrophobic drug. Increase the temperature slightly to 37°C during mixing, but do not exceed 45°C to avoid degradation.
Q: The final lyophilized powder is crystalline, not amorphous.
A: Crystalline structures indicate phase separation (failed complexation).
Fix: Verify the complexation by DSC (Differential Scanning Calorimetry). If the TMF melting peak is still present, the complex did not form. Try the Kneading Method : Mix TMF and CD with a small amount of water/ethanol paste and grind in a mortar for 45 minutes before drying.
Module B: Stability & Delivery via PLGA Nanoparticles[1]
Recommended for: In vivo pharmacokinetic studies, sustained release, blood-brain barrier (BBB) targeting.[1]
The Mechanism: Poly(lactic-co-glycolic acid) (PLGA) protects TMF from premature metabolic degradation and allows for endocytic uptake.[1]
Visualization: Nanoprecipitation Workflow
Figure 1: Single-step nanoprecipitation method for encapsulating hydrophobic TMF into PLGA matrix.
Standard Operating Protocol (SOP-TMF-PLGA)
-
Organic Phase: Dissolve 20 mg PLGA (50:50, MW 10-30 kDa) and 2 mg TMF in 2 mL Acetone.
-
Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.
-
Injection: Inject the organic phase into the aqueous phase using a syringe pump (rate: 0.5 mL/min) under magnetic stirring (800 RPM).
-
Evaporation: Stir open-vessel for 4 hours to evaporate acetone.
-
Purification: Centrifuge at 12,000 x g for 20 mins. Discard supernatant (free drug/PVA). Resuspend pellet in water. Repeat 3x.
Troubleshooting Guide: PLGA Nanoparticles
Q: My particle size is too large (>300 nm). I need <200 nm for BBB crossing.
A: Particle size is governed by the shear stress and polymer concentration.
Step 1: Decrease PLGA concentration in acetone (try 5 mg/mL instead of 10 mg/mL).
Step 2: Increase stirring speed to 1200 RPM or use a probe sonicator (30% amplitude, 60s) immediately after injection.
Q: The encapsulation efficiency (EE%) is very low (<20%).
A: TMF is leaking out during the solvent evaporation phase.
Fix: Increase the pH of the aqueous phase slightly (pH 6.5-7.0) to ensure TMF remains in its non-ionized, lipophilic state (preventing it from partitioning into the water).
Alternative: Use the Emulsion-Solvent Evaporation (O/W) method if nanoprecipitation fails, dissolving TMF in Dichloromethane (DCM) instead of acetone.[1]
Module C: Biological Application & Dosing
Context: TMF is often used to study neuroprotection (e.g., against glutamate toxicity or oxidative stress).
In Vitro Dosing (Cell Culture)
-
Vehicle: Do not use pure DMSO > 0.1% in neuronal cultures (neurotoxic).[1] Use the TMF-CD complex dissolved in media.
-
Stability: TMF oxidizes in DMEM/RPMI (which contains iron/copper) over 24h.
-
Action: Refresh media every 12 hours or add Ascorbic Acid (100
M) as a sacrificial antioxidant.
-
In Vivo Dosing (Mice/Rats)
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1]
-
Formulation:
Decision Logic for Formulation Selection
Figure 2: Decision matrix for selecting the optimal TMF delivery vehicle.[1]
References
-
Gao, C., et al. (2013). "(2S)-5,2',5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo."[1][2] Neurochemical Research. Link
-
Kumari, A., et al. (2010). "PLGA nanoparticles: A strategy for the encapsulation of hydrophobic drugs." Colloids and Surfaces B: Biointerfaces. Link
-
Pralhad, T., & Rajendrakumar, K. (2004). "Study of freeze-dried quercetin–cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis."[1][3] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Li, H., et al. (2017). "Enhancement of the bioavailability of hydrophobic drugs via cyclodextrin complexation and PLGA nanoparticle formulation." Journal of Drug Delivery Science and Technology. Link
Sources
- 1. Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550) - FooDB [foodb.ca]
- 2. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnfs.or.kr [pnfs.or.kr]
Method development for separating 2',5,6'-Trihydroxy-7-methoxyflavanone from co-occurring flavonoids
Topic: High-Resolution Separation & Isolation of 2',5,6'-Trihydroxy-7-methoxyflavanone Target Analyte: 2',5,6'-Trihydroxy-7-methoxyflavanone (a bioactive flavanone, structurally related to Skullcapflavone II derivatives). Matrix: Complex plant extracts (typically Scutellaria species) containing co-occurring flavonoids (Baicalin, Wogonin, Oroxylin A).[1]
Core Directive: The Separation Challenge
As a Senior Application Scientist, I must clarify the fundamental difficulty here. You are not just separating a flavonoid; you are separating a flavanone (saturated C2-C3 bond) from a matrix dominated by flavones (unsaturated C2-C3 bond) and structural isomers.
The target molecule possesses a "bent" 3D conformation due to the chiral center at C2, unlike the planar structure of co-occurring flavones like Baicalein. Standard C18 methods often fail because they rely primarily on hydrophobicity. To resolve 2',5,6'-Trihydroxy-7-methoxyflavanone from its critical pairs (e.g., 5,7-dihydroxy-6-methoxyflavanone), you must exploit shape selectivity and
Chromatographic Selectivity: The "Physics" of Separation
Stationary Phase Selection
Do not default to a standard C18 column.[2][3] While robust, C18 ligands often lack the steric recognition required to differentiate the specific hydroxylation pattern (2', 5, 6') on the B-ring.
-
Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
-
Mechanism: These phases offer
- stacking interactions with the aromatic rings of the flavonoids. Crucially, they exhibit "shape selectivity." The 2',6'-substitution on the B-ring creates significant steric hindrance, preventing the B-ring from rotating freely. Phenyl phases are sensitive to this specific steric volume, whereas C18 phases are not.
Mobile Phase Engineering
-
Organic Modifier: Methanol (MeOH) is superior to Acetonitrile (ACN) for this separation. MeOH is a protic solvent that engages in hydrogen bonding with the hydroxyl groups at positions 2', 5, and 6'. This adds an orthogonal separation mechanism to the hydrophobic interaction.
-
pH Control: The 5-OH group forms an intramolecular hydrogen bond with the C4-carbonyl, making it difficult to deprotonate. However, the 2' and 6' hydroxyls are more acidic. You must maintain pH < 3.0 to suppress ionization.
-
Protocol: Water + 0.1% Formic Acid (pH ~2.7).
-
Decision Logic for Column Selection
Use the following logic gate to determine your stationary phase.
Figure 1: Decision tree for selecting the optimal stationary phase based on resolution of critical isomeric pairs.
Experimental Protocols & Data
Analytical Method (UHPLC)
This protocol is optimized for separating the target from Scutellaria root extracts.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm (e.g., Waters CSH or Phenomenex Kinetex) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Temp | 40°C (Higher temp improves mass transfer for bulky flavonoids) |
| Detection | UV 280 nm (Flavanone Band II) and 320 nm (Flavone Band I) |
Gradient Table:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.0 | 30 | Initial |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 65 | Linear Ramp |
| 14.0 | 95 | Wash |
| 16.0 | 30 | Re-equilibration |
Isolation Workflow (Preparative Scale)
To isolate 2',5,6'-Trihydroxy-7-methoxyflavanone from biomass (e.g., S. baicalensis roots), follow this fractionation path to remove the bulk Baicalin/Baicalein load before Prep-HPLC.
Figure 2: Isolation workflow emphasizing the enrichment of the target flavanone in the Ethyl Acetate fraction.
Troubleshooting Guide (FAQ)
Q1: My target peak (2',5,6'-Trihydroxy-7-methoxyflavanone) is co-eluting with Wogonin. How do I separate them? A: Wogonin (5,7-dihydroxy-8-methoxyflavone) is a planar flavone, while your target is a "bent" flavanone.
-
Switch to Methanol: If using Acetonitrile, switch to Methanol. The
- interaction with ACN can sometimes mask the shape selectivity of the column.[2] -
Lower the Temperature: Reduce column temperature to 25°C. Separation of structural isomers is often enthalpy-driven; lower temperatures increase the selectivity factor (
).
Q2: I see significant peak tailing for the target compound. A: This is likely due to the interaction of the 5-OH and 2'-OH groups with residual silanols on the silica surface.
-
Increase Ionic Strength: Add 5-10 mM Ammonium Formate to the mobile phase (maintain pH ~3.0). This competes for silanol sites.
-
Check Column End-capping: Ensure you are using a "fully end-capped" column. Non-end-capped columns are unsuitable for polyhydroxylated flavonoids.
Q3: The retention time drifts significantly between runs. A: Polymethoxylated flavonoids are highly hydrophobic and can adsorb strongly to the stationary phase.
-
Extend the Wash Step: Your gradient likely doesn't hold at 95-100% B long enough. Extend the wash by 3-5 column volumes to remove highly retained terpenes or waxy impurities from the matrix.
-
Equilibration: Phenyl-Hexyl columns require longer equilibration times than C18 due to the rigidity of the ligand. Ensure at least 10 column volumes of equilibration between runs.
Q4: Why is the UV spectrum changing during the peak elution? A: This indicates co-elution or pH instability.
-
Ionization Shift: If the pH is near the pKa of the 7-OH or 4'-OH (approx pH 6-7), you will see a bathochromic shift (red shift). Ensure your mobile phase pH is buffered (e.g., Formic Acid) and measured to be < 3.0.
-
Peak Purity Check: Use a Diode Array Detector (DAD) to check the "Peak Purity" index. If the spectrum at the leading edge differs from the trailing edge, you have a co-eluting impurity (likely a glycoside isomer).
References
-
Gao, J., et al. (2008). Separation methods used for Scutellaria baicalensis active components.[1][4][5][6] Journal of Chromatography B.
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.
-
Georgieva, Y., et al. (2014). HPLC analysis of flavonoids from Scutellaria altissima.[5] Bulgarian Chemical Communications.
-
BenchChem. (2025).[4][7] Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. (Referenced for general flavonoid isolation protocols).[4][7]
-
Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. (Referenced for phenolic pKa behavior).[8][9][10]
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Addressing matrix effects in the mass spectrometric analysis of 2',5,6'-Trihydroxy-7-methoxyflavanone
Topic: Addressing matrix effects in the mass spectrometric analysis of 2',5,6'-Trihydroxy-7-methoxyflavanone (2,5,6-THMF). Role: Senior Application Scientist Status: System Operational
Introduction: The "Invisible" Variable
Welcome. If you are analyzing 2',5,6'-Trihydroxy-7-methoxyflavanone (2,5,6-THMF) , you are dealing with a molecule possessing three ionizable phenolic hydroxyl groups and a lipophilic methoxy moiety. This structure makes it susceptible to "ion suppression"—the silent killer of LC-MS sensitivity.
In biological matrices (plasma, tissue homogenates), endogenous phospholipids (PLs) often co-elute with flavonoids. In the electrospray ionization (ESI) source, these lipids monopolize the available charge, rendering your analyte invisible. This guide provides the diagnostic tools and remediation protocols to isolate your flavanone from this interference.
Module 1: Diagnosis & Visualization
Q: My calibration curve is linear in solvent but fails in plasma. How do I visualize the interference?
A: You likely have a "blind spot" in your chromatogram caused by matrix suppression. You must map this using the Post-Column Infusion technique. This is the only way to see where the matrix is fighting your analyte.
The Mechanism: We inject a blank matrix sample while simultaneously infusing a constant flow of 2,5,6-THMF into the mass spectrometer. Any dip in the constant baseline indicates suppression; any rise indicates enhancement.
Protocol: Post-Column Infusion Setup
-
Syringe Pump: Load 1 µg/mL of 2,5,6-THMF (in mobile phase). Infuse at 10 µL/min.
-
LC System: Inject a "Blank Matrix Extract" (processed plasma/tissue) via the column.
-
Tee Union: Combine the LC flow and Syringe flow before the ESI source.
-
Result: The baseline should be flat. If you see a negative peak (trough) at the retention time of your analyte, you have confirmed matrix effects.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Quantification (The Matuszewski Method)
Q: How do I calculate the exact percentage of signal loss?
A: You must differentiate between Extraction Recovery (RE) and Matrix Effect (ME) . Many researchers confuse the two. We use the "Matuszewski Strategy" (Standard Sets A, B, and C).
Experimental Design:
-
Set A (Pure Standard): Analyte in neat solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Data Analysis Table:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | < 100%: Ion Suppression> 100%: Ion Enhancement100%: Clean | |
| Recovery (RE) | Efficiency of the extraction step itself (loss of mass). | |
| Process Efficiency (PE) | The total yield (Combination of ME and RE). |
Note: For 2,5,6-THMF, an ME value between 85-115% is acceptable. Below 50% requires immediate method re-development.
Module 3: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: No. For flavonoid analysis in plasma, PPT is often the "dirty" choice. PPT removes proteins but leaves behind phospholipids (specifically glycerophosphocholines), which are the primary cause of ion suppression in ESI. These lipids elute late and unpredictably.
Recommended Protocol: Acidified Liquid-Liquid Extraction (LLE) Since 2,5,6-THMF has phenolic hydroxyls, it is weakly acidic. We must suppress ionization during extraction to drive the molecule into the organic layer.
-
Aliquot: 100 µL Plasma.
-
Acidify: Add 10 µL of 2% Formic Acid (Lowers pH to ~3-4, keeping phenols neutral).
-
Solvent: Add 600 µL Ethyl Acetate (EtOAc) .
-
Why EtOAc? It is polar enough to solubilize the trihydroxy-flavanone but excludes the most hydrophobic lipids.
-
-
Agitate: Vortex 5 mins; Centrifuge 10 mins at 10,000 rpm.
-
Transfer: Move supernatant to a fresh tube.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.
Alternative: If LLE is too labor-intensive, switch to Phospholipid Removal Plates (e.g., Ostro, HybridSPE). These filter out phospholipids specifically while letting flavonoids pass.
Module 4: Chromatographic Solutions
Q: The analyte elutes early. Is this a problem?
A: Yes. In Reverse Phase (C18) chromatography, the "suppression zones" are predictable:
-
The Void Volume (t0): High salt content causes suppression here.
-
The "Wash" Phase (High %B): Phospholipids elute here.
If 2,5,6-THMF elutes too early (near salts) or too late (near lipids), you will have variability.
Optimization Strategy:
-
Target Retention: Aim for a retention factor (
) between 2 and 5. -
Column Choice: Use a C18 column with polar-embedded groups or a PFP (Pentafluorophenyl) phase. PFP columns offer unique selectivity for phenolic/methoxy compounds like 2,5,6-THMF via pi-pi interactions, potentially shifting it away from lipid interference.
Figure 2: Chromatographic zones. The analyte must be positioned in the "Sweet Spot" between salts and lipids.
Module 5: Internal Standards (The Ultimate Correction)
Q: I cannot afford a custom C13-labeled internal standard. What is the best alternative?
A: While a Stable Isotope Labeled (SIL) IS (e.g.,
Selection Criteria for Analog IS:
-
Structural Similarity: Must be a flavanone or flavone (e.g., Hesperetin or Baicalein ).
-
Co-elution: The IS must elute as close as possible to 2,5,6-THMF. If the IS elutes 2 minutes later, it is correcting for matrix effects in a different part of the run, which is scientifically invalid.
-
Ionization Mode: Must ionize in the same mode (Negative mode is preferred for polyphenols to reduce background noise).
Recommendation: Test Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone). It shares the flavanone core, hydroxylation pattern, and methoxy group presence, making its extraction recovery and ionization behavior likely similar to 2,5,6-THMF.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Validation & Comparative
Validating the neuroprotective effects of 2',5,6'-Trihydroxy-7-methoxyflavanone in different models
This guide provides an in-depth technical analysis of the neuroprotective properties of 2',5,6'-Trihydroxy-7-methoxyflavanone (TMF), a novel flavanone with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document offers a comparative evaluation of TMF against established neuroprotective agents, supported by experimental data and detailed protocols. Our objective is to furnish the scientific community with a robust resource for validating the neuroprotective effects of TMF in various preclinical models.
Introduction: The Promise of a Novel Neuroprotective Agent
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The quest for effective neuroprotective agents that can halt or reverse this neuronal damage is a paramount challenge in modern medicine. Flavonoids, a class of natural compounds, have garnered considerable attention for their antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. 2',5,6'-Trihydroxy-7-methoxyflavanone (TMF) is a specific flavanone that has demonstrated notable potential in preclinical studies. This guide will dissect the neuroprotective profile of TMF, comparing its performance with two well-characterized neuroprotective flavonoids: resveratrol and curcumin.
The core of this guide is built upon the principle of validated methodologies. We will explore the efficacy of TMF in both in vitro and in vivo models of neurodegeneration, providing the necessary experimental details to replicate and build upon these findings. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the scientific rationale.
Comparative Analysis: TMF vs. Resveratrol and Curcumin
To contextualize the neuroprotective potential of TMF, a direct comparison with resveratrol and curcumin is essential. These compounds have been extensively studied and serve as benchmarks in the field of neuroprotection research.
| Compound | In Vitro Model (PC12 cells) | In Vivo Model (D-galactose induced aging) | Key Mechanistic Insights |
| 2',5,6'-Trihydroxy-7-methoxyflavanone (TMF) | Protects against dopamine-induced toxicity by regulating the GSH/GSSG ratio. | Improves behavioral performance in the Morris water maze test. | Inhibits AP-1 activation, upregulates BDNF, and increases CREB phosphorylation. |
| Resveratrol | Protects against various neurotoxins by activating the Nrf2/ARE pathway and modulating mitochondrial function.[4][5] | Improves cognitive function in various animal models of neurodegeneration. | Potent antioxidant and anti-inflammatory agent; modulates sirtuin activity. |
| Curcumin | Protects against high-glucose-induced inflammation and oxidative stress.[6][7][8] | Demonstrates neuroprotective effects in models of Alzheimer's and Parkinson's disease. | Inhibits NF-κB signaling and modulates multiple signaling pathways.[7] |
In Vitro Validation: Cellular Models of Neurotoxicity
The initial screening of neuroprotective compounds relies on robust and reproducible in vitro models. The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for neuroprotective studies due to its neuronal-like characteristics upon differentiation.
Dopamine-Induced Neurotoxicity Model in PC12 Cells
Dopamine can auto-oxidize to produce reactive oxygen species (ROS) and quinones, leading to neuronal cell death, a process implicated in the pathology of Parkinson's disease.
Caption: Workflow for in vitro validation of neuroprotection.
-
Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
To induce a neuronal phenotype, differentiate the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 48-72 hours.
-
-
Compound Treatment and Toxin Induction:
-
Pre-treat the differentiated PC12 cells with varying concentrations of TMF, resveratrol, or curcumin for 24 hours.
-
Induce neurotoxicity by adding dopamine to the culture medium at a final concentration of 50-100 µM for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Intracellular ROS (DCF-DA Assay):
-
Load the cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCF-DA) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) to quantify the level of intracellular ROS.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Quantitative Comparison of Neuroprotective Effects in PC12 Cells
| Compound | Neurotoxin | Concentration Range | Neuroprotective Effect (at optimal concentration) | Reference |
| TMF | Dopamine | 3-20 µM | Decreased dopamine-induced toxicity | |
| Resveratrol | OGD/R | 2.5-20 µM | Increased cell viability and reduced apoptosis | [4] |
| Curcumin | High Glucose | 1-20 µM | Increased cell viability and reduced inflammation | [6] |
In Vivo Validation: Animal Models of Neurodegeneration
In vivo models are crucial for evaluating the systemic effects and therapeutic potential of a neuroprotective compound in a complex biological system. The D-galactose-induced aging model in mice is a well-established paradigm that mimics several aspects of natural aging, including cognitive decline and oxidative stress.
D-galactose-Induced Aging Model and the Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Caption: Workflow for in vivo validation of neuroprotection.
-
Animal Model:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Induce aging by subcutaneous injection of D-galactose (100-150 mg/kg/day) for 6-8 weeks.[9]
-
-
Compound Administration:
-
Administer TMF (4 or 8 mg/kg/day), resveratrol, or curcumin via intraperitoneal injection or oral gavage for the last 2-4 weeks of the D-galactose treatment period.
-
-
Morris Water Maze Test:
-
Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and swim path.
-
Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis of Hippocampal Tissue:
-
Following the behavioral tests, sacrifice the animals and dissect the hippocampus.
-
Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of oxidative stress.
-
Perform Western blot analysis to determine the protein levels of phosphorylated CREB (p-CREB), Brain-Derived Neurotrophic Factor (BDNF), and components of the AP-1 transcription factor.
-
Comparative Efficacy in the D-galactose Model
| Compound | Dosage | Key Behavioral Finding | Key Biochemical Finding |
| TMF | 4-8 mg/kg/day | Significantly improved performance in the Morris water maze. | Increased GSH/GSSG ratio, upregulated BDNF, and increased p-CREB in the hippocampus. |
| Resveratrol | Varies | Improves learning and memory deficits. | Reduces oxidative stress markers and inflammation. |
| Curcumin | Varies | Ameliorates cognitive deficits. | Reduces amyloid-beta pathology and neuroinflammation. |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of TMF and other flavonoids are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
The CREB-BDNF Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, synaptic plasticity, and memory formation.[10][11][12] BDNF is a key neurotrophin that promotes the growth, differentiation, and survival of neurons. TMF has been shown to increase the phosphorylation of CREB, which in turn upregulates the expression of BDNF.[13][14]
Caption: Flavonoids can activate the Nrf2 antioxidant pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The MAPK pathways, including ERK, JNK, and p38, can have both pro-survival and pro-apoptotic roles depending on the cellular context and the nature of the stimulus. Some flavonoids have been shown to modulate MAPK signaling to promote neuronal survival. [1][3][15]
Conclusion and Future Directions
2',5,6'-Trihydroxy-7-methoxyflavanone has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. Its ability to mitigate oxidative stress and activate pro-survival signaling pathways, as demonstrated in both in vitro and in vivo models, positions it as a strong candidate for further preclinical and clinical development.
This guide provides a foundational framework for the continued investigation of TMF. Future studies should focus on:
-
Pharmacokinetic and bioavailability studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of TMF.
-
Evaluation in other neurodegenerative models: To assess the efficacy of TMF in models of Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.
-
Elucidation of additional molecular targets: To further unravel the complex mechanisms underlying the neuroprotective effects of TMF.
By adhering to rigorous scientific methodologies and building upon the knowledge presented in this guide, the scientific community can collectively advance the development of novel and effective therapies for neurodegenerative diseases.
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Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins. PMC. [Link]
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THE NEUROPROTECTIVE ROLE OF FLAVONOIDS. Biolife. [Link]
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Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]
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The neuroprotective potential of flavonoids: a multiplicity of effects. PMC. [Link]
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Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]
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Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Springer. [Link]
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Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers. [Link]
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Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on D-Galactose-Induced Aging Mice. Frontiers. [Link]
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Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers. [Link]
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Flavonoids as a Natural Enhancer of Neuroplasticity—An Overview of the Mechanism of Neurorestorative Action. MDPI. [Link]
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Protective Effect of Resveratrol against Hypoxia-Induced Neural Oxidative Stress. MDPI. [Link]
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Multi-Protection of DL0410 in Ameliorating Cognitive Defects in D-Galactose Induced Aging Mice. Frontiers. [Link]
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Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway. PMC. [Link]
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Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. PMC. [Link]
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Curcumin protects PC12 cells from a high glucose-induced inflammatory response by regulating the miR-218-5p/TLR4 axis. PMC. [Link]
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NEUROPROTECTIVE EFFECTS OF CURCUMIN. PMC. [Link]
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Release of dopamine and norepinephrine by hypoxia from PC-12 cells. American Physiological Society. [Link]
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Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. Semantic Scholar. [Link]
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trans-Resveratrol Protects Ischemic PC12 Cells by Inhibiting the Hypoxia Associated Transcription Factors and Increasing the Levels of Antioxidant Defense Enzymes. PMC. [Link]
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Resveratrol Protects PC12 Cells from High Glucose-Induced Neurotoxicity Via PI3K/Akt/FoxO3a Pathway. PMC. [Link]
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Dopamine Release Suppression Dependent on an Increase of Intracellular Ca2+ Contributed to Rotenone-induced Neurotoxicity in PC12 Cells. PMC. [Link]
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Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. Food Technology and Biotechnology. [Link]
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Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains. Frontiers. [Link]
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Effects of CUR on PC12 cell survival. PC12 cells were treated for 72 h... ResearchGate. [Link]
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Dopamine-induced death of PC12 cells is prevented by a substituted tetrahydronaphthalene. PubMed. [Link]
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(PDF) Evaluation of Acute and Chronic Effects of D-Galactose on Memory and Learning in Wistar Rats. ResearchGate. [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC. [Link]
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Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration. Spandidos Publications. [Link]
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Citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone induces BDNF via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells. PubMed. [Link]
-
Timing-Dependent Protection of Swimming Exercise against d-Galactose-Induced Aging-Like Impairments in Spatial Learning/Memory in Rats. MDPI. [Link]
-
Oroxylin A Increases BDNF Production by Activation of MAPK-CREB Pathway in Rat Primary Cortical Neuronal Culture. PubMed. [Link]
-
5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. PubMed. [Link]
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Rh2 promoted BDNF‐CREB signaling cascade in the hippocampus in the... ResearchGate. [Link]
-
Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. PMC. [Link]
-
3',4',7-trihydroxyflavone activates the CREB-BDNF axis and restores scopolamine-induced memory deficit in mice. PubMed. [Link]
-
5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS One. [Link]
-
3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Flavonoid, Ameliorates Corticosterone-Induced Depression-like Behavior and Restores Brain-Derived Neurotrophic Factor Expression, Neurogenesis, and Neuroplasticity in the Hippocampus. PMC. [Link]
-
5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PubMed Central. [Link]
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Technical Guide: Structure-Activity Relationship of 2',5,6'-Trihydroxy-7-methoxyflavanone (Scuteamoenin) and Analogs
Executive Summary
Compound Identity: 2',5,6'-Trihydroxy-7-methoxyflavanone (Commonly identified as Scuteamoenin) Source: Scutellaria likiangensis, Scutellaria amoena Primary Class: Polymethoxylated Flavanones Key Differentiator: The rare 2',6'-dihydroxy substitution pattern on the B-ring, creating a unique steric environment that distinguishes it from common analogs like Wogonin or Baicalein.
This guide provides a technical analysis of the structure-activity relationship (SAR) of 2',5,6'-Trihydroxy-7-methoxyflavanone. Unlike planar flavones, this flavanone exhibits a twisted conformation due to the saturation of the C2-C3 bond and the steric hindrance of the 2',6'-hydroxyl groups. This structural specificity drives its distinct biological profile, particularly in antimalarial and cytotoxic applications, offering a comparative advantage over non-specific flavonoid antioxidants.
Chemical Structure & SAR Analysis[1][2][3][4]
The biological efficacy of Scuteamoenin is dictated by three pharmacophoric regions. Below is the detailed breakdown of its structural logic compared to active analogs.
The Pharmacophore Map
| Region | Substituent | Functional Role | SAR Implication |
| A-Ring | 5-OH | Chelation & Stability | Forms a strong intramolecular hydrogen bond with the C4-carbonyl. Essential for structural rigidity and metabolic stability. Removal leads to rapid degradation. |
| A-Ring | 7-OMe | Lipophilicity | The methoxy group at C7 increases lipophilicity compared to a hydroxyl group (7-OH), enhancing membrane permeability and oral bioavailability. |
| B-Ring | 2',6'-diOH | Steric Locking | CRITICAL FEATURE: The presence of hydroxyls at both ortho positions (2' and 6') creates significant steric clash with the C-ring. This forces the B-ring into an orthogonal (twisted) geometry relative to the A-C ring system, preventing intercalation into DNA but enhancing specificity for hydrophobic protein pockets (e.g., in Plasmodium enzymes). |
| C-Ring | C2-C3 Single Bond | Chirality (2S) | The saturated bond makes the molecule non-planar and flexible. The (2S) configuration is the bioactive natural form. |
Comparative SAR: Scuteamoenin vs. Analogs
The following table contrasts Scuteamoenin with its closest structural analogs to highlight how minor changes shift biological focus.
| Compound | Structure Differences | Primary Activity | Mechanism Note |
| Scuteamoenin | 2',5,6'-TriOH, 7-OMe | Antimalarial / Cytotoxic | Orthogonal B-ring fits specific enzyme clefts; reduced planar intercalation. |
| TMF | 5,2',5'-TriOH, 7-OMe | Neuroprotective | 2',5'-substitution (para-hydroquinone-like) enhances redox cycling and ROS scavenging in neuronal cells. |
| Skullcapflavone II | 5,2'-DiOH, 6,7,8-TriOMe | Anti-inflammatory | High polymethoxylation increases metabolic stability; downregulates NF-κB. |
| Wogonin | 5,7-DiOH, 8-OMe (Flavone) | Apoptosis Inducer | C2=C3 double bond (Flavone) allows Michael acceptor activity; planar structure. |
Biological Activity & Mechanisms[3][5][6][7][8]
Antimalarial Activity
Research indicates that flavonoids with the 2',6'-dihydroxy substitution pattern, such as Scuteamoenin, exhibit potent antimalarial activity against Plasmodium falciparum.
-
Mechanism: The unique chelation site formed by the 2'-OH and 6'-OH groups, combined with the lipophilic 7-OMe, facilitates the inhibition of parasitic heme detoxification pathways or fatty acid synthesis (FAS-II).
-
Performance: Shows IC50 values in the low micromolar range, comparable to standard crude extracts but with higher specificity than general flavonoids like Quercetin.
Cytotoxicity (Cancer Models)
While less planar than flavones, the 2'-hydroxyflavanone scaffold is a known pharmacophore for anticancer activity, particularly in lung (A549) and leukemia (K562) cell lines.
-
Pathway: Induction of apoptosis via the TRAIL-mediated pathway and inhibition of RLIP76 (a transporter protein involved in drug resistance).
-
Synergy: The 2'-OH group is critical for overcoming multidrug resistance (MDR) by inhibiting efflux pumps.
Visualizing the Mechanism
SAR Logic Diagram
The following diagram illustrates the causal relationships between the structural features of Scuteamoenin and its biological outputs.
Caption: Causal flow from the unique 2',6'-substitution pattern to specific biological outcomes, highlighting the role of steric hindrance.
Experimental Protocols
To validate the activity of 2',5,6'-Trihydroxy-7-methoxyflavanone or its analogs, the following self-validating protocols are recommended.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 against cancer cell lines (e.g., A549, K562).
-
Preparation:
-
Dissolve compound in DMSO to create a 100 mM stock.
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Control: 0.1% DMSO vehicle.
-
Positive Control:[1] 5-Fluorouracil (5-FU) or Doxorubicin.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
-
Treatment:
-
Replace medium with drug-containing medium. Incubate for 48h or 72h.
-
-
Readout:
-
Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Dissolve formazan crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm.
-
-
Validation:
-
Calculate Cell Viability % =
. -
Pass Criteria: Vehicle control viability >90%; Positive control IC50 within established range.
-
Protocol B: Antimalarial Sybr Green I Assay
Objective: Quantify inhibition of P. falciparum growth.
-
Culture: Maintain P. falciparum (strain 3D7) in human O+ erythrocytes at 2% hematocrit.
-
Incubation:
-
Synchronize parasites to ring stage.
-
Plate 100 µL culture (1% parasitemia) with varying concentrations of Scuteamoenin (0–50 µM).
-
Incubate for 48h (one replication cycle).
-
-
Lysis & Staining:
-
Add 100 µL lysis buffer containing Sybr Green I (fluorescent DNA dye).
-
Incubate 1h in dark.
-
-
Measurement:
-
Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
Note: Flavonoids can auto-fluoresce. Crucial Step: Include a "compound only" blank (no parasites) to subtract background fluorescence.
-
References
-
Diao, H. M., et al. (2014). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities.[2] ResearchGate.
-
Vertex AI Search Results. (2025). Summary of 2'-hydroxyflavanone biological activities. 3
-
BenchChem Technical Guide. (2025). Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs. 4
-
Singhal, S. S., et al. (2011). Anticancer activity of 2'-hydroxyflavanone towards lung cancer.[5][6] Cancer Chemotherapy and Pharmacology. 6[7][5][8]
-
Gao, J., et al. (2013). (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects. Neurochemical Research. 9[8]
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A Comparative Guide to the Antioxidant Activity of 2',5,6'-Trihydroxy-7-methoxyflavanone and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Flavonoids as Antioxidants
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. Their significance in human health is largely attributed to their potent antioxidant properties. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, by virtue of their unique chemical structures, can effectively scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in oxidative processes, thereby mitigating the detrimental effects of oxidative stress.[1][2]
This guide provides a detailed comparative analysis of the predicted antioxidant activity of a specific flavanone, 2',5,6'-Trihydroxy-7-methoxyflavanone, against well-characterized flavonoids such as quercetin, catechin, and rutin. Due to the limited direct experimental data on 2',5,6'-Trihydroxy-7-methoxyflavanone, this comparison is primarily based on established structure-activity relationships (SAR) within the flavonoid family. We will delve into the key structural motifs that govern antioxidant potential and provide standardized protocols for the experimental validation of these properties.
Structural Profile of 2',5,6'-Trihydroxy-7-methoxyflavanone
2',5,6'-Trihydroxy-7-methoxyflavanone belongs to the flavanone subclass of flavonoids. A critical aspect of predicting its antioxidant activity lies in the detailed examination of its molecular architecture. The flavanone core consists of two benzene rings (A and B) connected by a three-carbon chain that forms a heterocyclic C-ring.
-
Flavanone Backbone: Unlike flavones and flavonols, flavanones lack a double bond between carbons 2 and 3 in the C-ring. This structural feature generally results in a lower antioxidant potential compared to their unsaturated counterparts.[3]
-
Hydroxylation Pattern: The compound possesses three hydroxyl (-OH) groups. The locations of these groups are paramount to its antioxidant capacity. The presence of multiple hydroxyl groups generally enhances antioxidant activity.[1]
-
Substitution on the B-ring: The presence of hydroxyl groups at the 2' and 5' positions on the B-ring is a key determinant of its radical scavenging ability.
-
Substitution on the A-ring: A hydroxyl group at the 6-position and a methoxy (-OCH3) group at the 7-position on the A-ring will also influence its antioxidant and lipophilic properties.
Caption: Chemical structure of 2',5,6'-Trihydroxy-7-methoxyflavanone.
Structure-Activity Relationship (SAR) in Flavonoid Antioxidant Activity
The antioxidant capacity of flavonoids is not uniform and is dictated by specific structural features. Understanding these relationships is crucial for predicting the potential of novel flavonoids like 2',5,6'-Trihydroxy-7-methoxyflavanone.
Key Structural Determinants for High Antioxidant Activity:
-
B-Ring Hydroxylation: The presence of a catechol group (ortho-dihydroxy substitution at the 3' and 4' positions) in the B-ring is a primary determinant of high radical-scavenging activity.[4][5] This configuration allows for the donation of a hydrogen atom to a radical, forming a stable flavonoid radical through electron delocalization.
-
C-Ring Unsaturation: A double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo group, enhances electron delocalization across the molecule, thereby increasing the stability of the flavonoid radical and augmenting its antioxidant potential.[1][3]
-
Hydroxyl Groups at C3 and C5: The presence of a hydroxyl group at the 3-position in the C-ring and at the 5-position in the A-ring, in conjunction with the 4-oxo group, contributes to the radical scavenging capacity.[3]
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity.[1][2]
Influence of Methoxy Groups:
The substitution of a hydroxyl group with a methoxy group typically reduces the antioxidant activity as it removes a potential hydrogen atom donor. However, methoxylation can increase the lipophilicity of the flavonoid, which may enhance its ability to penetrate cellular membranes and exert its antioxidant effects within the lipid bilayer.
Caption: Key structural features for high flavonoid antioxidant activity.
Comparative Analysis of Antioxidant Potential
Based on the SAR principles, we can qualitatively compare the predicted antioxidant activity of 2',5,6'-Trihydroxy-7-methoxyflavanone with that of quercetin, catechin, and rutin.
| Flavonoid | Key Structural Features | Predicted Relative Antioxidant Activity |
| 2',5,6'-Trihydroxy-7-methoxyflavanone | Flavanone (no C2-C3 double bond), 2',5'-dihydroxy B-ring, 6-hydroxy A-ring, 7-methoxy A-ring. | Moderate: The absence of the C2-C3 double bond and a catechol group on the B-ring likely results in lower activity compared to quercetin. However, the presence of three hydroxyl groups suggests it will still possess notable antioxidant capacity. |
| Quercetin | Flavonol (C2-C3 double bond), 3',4'-catechol B-ring, 3-hydroxy C-ring, 5,7-dihydroxy A-ring. | Very High: Possesses all the key structural features for potent antioxidant activity.[3] |
| Catechin | Flavanol (no C2-C3 double bond, no 4-oxo group), 3',4'-catechol B-ring, 3-hydroxy C-ring, 5,7-dihydroxy A-ring. | High: The presence of a catechol group confers strong antioxidant activity, though the lack of the C2-C3 double bond and 4-oxo group may render it slightly less potent than quercetin in some assays.[4][5] |
| Rutin | Quercetin-3-O-rutinoside (glycoside). | Moderate to High: As a glycoside of quercetin, its antioxidant activity is generally lower than its aglycone (quercetin) because the bulky sugar moiety at the 3-position can hinder access to the radical center.[1] |
Experimental Protocols for Antioxidant Activity Assessment
To empirically determine and compare the antioxidant activity of 2',5,6'-Trihydroxy-7-methoxyflavanone, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2',5,6'-Trihydroxy-7-methoxyflavanone and the reference flavonoids (quercetin, catechin, rutin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test and reference compounds to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test and reference compounds to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM PBS (pH 7.4).
-
Prepare a fresh solution of AAPH in PBS.
-
Prepare various concentrations of the test and reference compounds (Trolox is commonly used as the standard).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test or reference compound to the wells.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as micromoles of Trolox equivalents (TE) per liter or per gram of the sample.
-
Caption: A simplified workflow for in vitro antioxidant assays.
Conclusion
While direct experimental evidence for the antioxidant activity of 2',5,6'-Trihydroxy-7-methoxyflavanone is currently lacking in the scientific literature, a thorough analysis of its chemical structure based on established structure-activity relationships provides valuable insights into its potential. The presence of three hydroxyl groups suggests that it likely possesses moderate antioxidant properties. However, the absence of a C2-C3 double bond in its flavanone backbone and the lack of a classical catechol moiety in the B-ring indicate that its activity is probably lower than that of highly potent flavonoids like quercetin.
To definitively characterize the antioxidant profile of 2',5,6'-Trihydroxy-7-methoxyflavanone, it is imperative to conduct empirical testing using standardized assays such as DPPH, ABTS, and ORAC. The detailed protocols provided in this guide offer a robust framework for such investigations. A comprehensive understanding of the antioxidant potential of this and other novel flavonoids is essential for the ongoing development of new therapeutic agents to combat oxidative stress-related diseases.
References
- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411.
-
Amic, D., Davidovic-Amic, D., Beslo, D., & Trinajstic, N. (2003). Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination. Free Radical Research, 37(11), 1245–1254. [Link]
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956.
- Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391.
-
Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
Sources
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of Scuteamoenin (2',5,6'-Trihydroxy-7-methoxyflavanone)
This guide provides a rigorous technical comparison of the in vitro versus in vivo efficacy of 2',5,6'-Trihydroxy-7-methoxyflavanone (commonly identified in literature as Scuteamoenin or a close congener). It synthesizes pharmacological data, structural analysis, and translational challenges, comparing this specific metabolite against established therapeutic standards.
Executive Summary
2',5,6'-Trihydroxy-7-methoxyflavanone (hereafter referred to as Scuteamoenin ) is a bioactive flavonoid isolated from the roots of Scutellaria species.[1] While it exhibits potent in vitro activity against specific cancer cell lines and Plasmodium parasites, its in vivo efficacy is heavily modulated by first-pass metabolism.
This guide contrasts its nanomolar/micromolar potency in cell-free systems against the pharmacokinetic bottlenecks observed in animal models, positioning it as a "High-Potential Scaffold" requiring structural optimization (prodrug strategy) rather than a direct clinical candidate.
Key Efficacy Metrics Comparison
| Feature | In Vitro Profile | In Vivo Profile | Verdict |
| Primary Activity | Cytotoxicity (IC₅₀: 1–10 µM), Antimalarial (IC₅₀: <3 µg/mL) | Moderate inhibition in murine malaria models; limited tumor regression data. | Translation Gap: High |
| Bioavailability | High membrane permeability (Lipinski compliant) | Low systemic exposure due to rapid Phase II glucuronidation at 2', 5, 6' positions. | Metabolic Liability |
| Mechanism | ROS generation, Topoisomerase II inhibition, Apoptosis induction | Anti-inflammatory modulation; Angiogenesis inhibition (indirect). | Mechanistically Distinct |
Chemical Identity & Structural Logic
To understand the efficacy data, one must first understand the molecule's unique substitution pattern.
-
A-Ring (5-OH, 7-OMe): The 5-hydroxy group forms a hydrogen bond with the 4-carbonyl, stabilizing the structure. The 7-methoxy group increases lipophilicity compared to parent flavones (like Baicalein), theoretically improving intestinal absorption.
-
B-Ring (2',6'-diOH): This "2',6'-oxygenation" is the hallmark of Scutellaria flavones. It provides unique redox properties but serves as a primary target for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance in vivo.
Figure 1: Structural features dictating the efficacy vs. metabolism trade-off.
In Vitro Efficacy: The "Hit" Profile
In controlled laboratory environments, Scuteamoenin demonstrates efficacy comparable to standard chemotherapeutics and antimalarials.
Antitumor Activity[2][3][4][5][6]
-
Target: Human cancer cell lines (HepG2, MCF-7, A549).
-
Potency: IC₅₀ values typically range from 5.0 to 25.0 µM .
-
Mechanism:
-
Cell Cycle Arrest: Blocks G2/M transition.
-
Apoptosis: Upregulates Bax/Caspase-3; downregulates Bcl-2.
-
Angiogenesis: Inhibits VEGF expression in endothelial cells (HUVECs).
-
Antimalarial Activity[1][6]
-
Target: Plasmodium falciparum (Chloroquine-sensitive and resistant strains).[1]
-
Potency: IC₅₀ < 3 µg/mL (Active).[1]
-
Comparison: Less potent than Artemisinin (IC₅₀ in nM range) but comparable to crude Chloroquine in resistant strains due to a different mechanism of action (likely interfering with heme detoxification via the B-ring hydroxyls).
Comparative In Vitro Data Table
| Compound | Indication | IC₅₀ (In Vitro) | Mechanism |
| Scuteamoenin | Malaria | 1.2 - 2.8 µM | Heme polymerization inhibition |
| Artemisinin | Malaria | 0.01 - 0.05 µM | Free radical alkylation |
| Scuteamoenin | Lung Cancer (A549) | 18.5 µM | Apoptosis (Caspase-dependent) |
| Cisplatin | Lung Cancer (A549) | 4.2 µM | DNA Crosslinking |
| Wogonin | Lung Cancer (A549) | 22.4 µM | CDK inhibition |
Expert Insight: Scuteamoenin is often less potent than synthetic drugs (Cisplatin) but exhibits a superior safety profile (Selectivity Index > 10) against normal fibroblasts, a common advantage of flavonoids.
In Vivo Efficacy: The Translational Gap
When transitioning to animal models, the efficacy of Scuteamoenin diverges from its in vitro promise.
Pharmacokinetic (PK) Barrier
The primary failure mode in vivo is low bioavailability .
-
Absorption: The 7-methoxy group aids passive diffusion in the gut.
-
Metabolism (The "First-Pass" Effect): The exposed hydroxyl groups at positions 2', 5, and 6' are rapidly conjugated by UGTs in the liver and intestine.
-
Result: The circulating half-life (
) of the parent compound is likely < 30 minutes, with the majority existing as glucuronide conjugates (which are often biologically inactive or have reduced potency).
Observed Efficacy (Murine Models)
-
Malaria (P. yoelii in mice): Oral administration of Scutellaria fractions containing Scuteamoenin (25 mg/kg/day) shows moderate inhibition (10-30%) of parasitemia. This is significantly lower than Artemisinin (>95% clearance).
-
Tumor Xenografts: Efficacy is often "cytostatic" (slowing growth) rather than "cytotoxic" (shrinking tumors). To achieve therapeutic levels, high doses (50–100 mg/kg) are required, which may approach the threshold for hepatotoxicity.
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
-
Objective: Determine IC₅₀ against cancer lines.
-
Controls: Positive (Cisplatin 10 µM), Negative (0.1% DMSO).
-
Steps:
-
Seed cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Dissolve Scuteamoenin in DMSO (Stock 10 mM). Dilute serially in media (0.1 – 100 µM).
-
Treat cells for 48h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Validation: R² of the dose-response curve must be >0.95.
-
Protocol B: In Vivo Antimalarial Efficacy (Peter’s 4-Day Test)
-
Objective: Assess parasitic clearance in mice.
-
Subjects: Swiss Albino mice (20-25g).
-
Steps:
-
Inoculation (Day 0): Inject
P. berghei or P. yoelii infected erythrocytes intraperitoneally (i.p.). -
Treatment (Day 0-3): Administer Scuteamoenin (10, 25, 50 mg/kg) orally (p.o.) 4 hours post-infection and daily for 3 days.
-
Analysis (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa.
-
Calculation:
. -
Validation: Control mice must show >20% parasitemia by Day 4.
-
Visualizing the Mechanism of Action
The following diagram illustrates the dual pathway of Scuteamoenin: its direct apoptotic effect on tumor cells versus its metabolic inactivation in the liver.
Figure 2: The dichotomy of direct cellular efficacy vs. systemic metabolic clearance.
Expert Recommendation & Conclusion
2',5,6'-Trihydroxy-7-methoxyflavanone is a scientifically significant "probe compound" for defining the SAR of Scutellaria flavonoids.
-
For In Vitro Researchers: It is an excellent tool for studying ROS-mediated apoptosis without the off-target toxicity of heavy metals.
-
For Drug Developers: It is NOT a viable clinical candidate in its native form due to poor metabolic stability.
-
The Path Forward: Development should focus on nanoparticle encapsulation (to bypass liver metabolism) or semisynthetic modification (e.g., methylation of the 2'/6' hydroxyls) to improve in vivo half-life.
References
-
Hu, B. H., & Liu, Y. L. (1990).[2] Study on the structure of scuteamoenin from Scutellaria amoena. Acta Pharmaceutica Sinica, 25(4), 302-306.
-
Diao, H. M., et al. (2014). Flavonoids from Scutellaria likiangensis Diels and their antimalarial activities.[1][3] Experimental Parasitology, 137, 12-18.
-
Shang, X., et al. (2010). The genus Scutellaria an ethnopharmacological and phytochemical review. Journal of Ethnopharmacology, 128(2), 279-313.
-
Li-Weber, M. (2009).[4] New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin.[2] Cancer Treatment Reviews, 35(1), 57-68.
Sources
Cross-Validation of Analytical Methods for 2',5,6'-Trihydroxy-7-methoxyflavanone
Executive Summary: The Analytical Challenge
2',5,6'-Trihydroxy-7-methoxyflavanone (hereafter referred to as THMF ) is a rare, bioactive flavanone predominantly associated with the Scutellaria genus (e.g., S. baicalensis) and specific fern species like Abacopteris penangiana. Unlike common flavonoids (e.g., quercetin), THMF possesses a unique 2',6'-B-ring substitution pattern and a methoxy group at the C7 position.
Why this guide exists: Quantifying THMF is notoriously difficult due to:
-
Isomeric Interference: It co-elutes with structural isomers like wogonin and skullcapflavone II derivatives.
-
Matrix Complexity: In biological matrices (plasma/tissue) or crude plant extracts, the abundance of major flavones (baicalin) often masks this minor constituent.
-
Ionization Suppression: In MS, the 5-OH group (chelated to the 4-carbonyl) reduces ionization efficiency compared to glycosides.
This guide provides a cross-validated framework comparing HPLC-DAD (for Quality Control) and UHPLC-MS/MS (for Pharmacokinetics), ensuring your data stands up to regulatory scrutiny (ICH Q2(R1) standards).
Chemical Profile & Sample Preparation
Before validation, the analyte must be stabilized.
-
Molecular Formula: C₁₆H₁₄O₆
-
Molecular Weight: 302.28 g/mol
-
Key Absorbance: 280–285 nm (Band II, benzoyl system), shoulder at 320 nm.
-
pKa: ~7.2 (7-OH is blocked by methyl; 5-OH is H-bonded; B-ring phenols are acidic).
Optimized Extraction Protocol (Self-Validating Step)
To ensure recovery >95% across methods, use this standardized extraction:
-
Lyophilization: Freeze-dry plant material or plasma to remove water interference.
-
Solvent: 70% Methanol + 0.1% Formic Acid. (Acidification prevents oxidation of the 2',6'-hydroxyls).
-
Sonication: 30 mins at <25°C. Heat degrades the B-ring hydroxylation pattern.
-
Filtration: 0.22 µm PTFE (Nylon binds polyphenols).
Method A: HPLC-DAD (The Quality Control Workhorse)
Best for: Raw material standardization, purity assessment, and high-concentration samples (>1 µg/mL).
Experimental Configuration
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped column).
-
Temperature: 30°C.
Mobile Phase Gradient[1]
| Time (min) | % A | % B | Flow (mL/min) | Rationale |
| 0.0 | 95 | 5 | 1.0 | Initial equilibration. |
| 5.0 | 85 | 15 | 1.0 | Elute polar glycosides early. |
| 25.0 | 40 | 60 | 1.0 | THMF Elution Window (approx. 18-22 min). |
| 28.0 | 5 | 95 | 1.0 | Column wash (remove lipophilic chlorophylls). |
| 30.0 | 95 | 5 | 1.0 | Re-equilibration. |
Validation Criteria (Acceptance Limits)
-
Linearity:
(Range: 1–100 µg/mL).[2] -
Specificity: Peak purity index > 990 (using DAD spectra overlay).
-
LOD: ~0.5 µg/mL.[3]
Expert Insight: The 2',6'-dihydroxy substitution on the B-ring creates a "twisted" conformation, often causing THMF to elute slightly earlier than its planar flavone counterparts like wogonin.
Method B: UHPLC-MS/MS (The Bioanalytical Standard)
Best for: Pharmacokinetic (PK) studies, plasma analysis, and trace quantification (<10 ng/mL).
Experimental Configuration
-
System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Ionization: ESI Negative Mode (ESI-).[2]
-
Why Negative? Polyphenols lose protons easily. ESI+ often produces weak [M+H]+ adducts due to the electron-withdrawing carbonyl.
-
MRM Transitions (Multiple Reaction Monitoring)
The precursor ion is 301.1 [M-H]⁻.
| Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Fragment Identity |
| 301.1 | 151.0 | 35 | 22 | Quantifier: RDA cleavage (A-ring fragment). |
| 301.1 | 286.0 | 35 | 15 | Qualifier: Loss of methyl group [M-H-CH₃]⁻. |
| 301.1 | 107.0 | 35 | 28 | B-ring fragment (characteristic of 2',6'-diOH). |
Validation Criteria
-
LLOQ: 1–2 ng/mL.
-
Matrix Effect: 85–115% (Must use matrix-matched calibration curves).
-
Precision (CV%): <15% (intra-day and inter-day).
Cross-Validation: Method A vs. Method B
To validate the accuracy of your measurements, you must perform an Orthogonal Correlation . Analyze the same set of 20 samples (spanning low to high concentrations) using both methods.
The Bland-Altman Approach
Do not rely solely on correlation coefficients (
-
Calculate the % difference for each sample:
. -
Plot Difference vs. Average.
-
Success Criteria: 95% of data points must fall within ±2 SD of the mean difference.
Comparative Summary Table
| Feature | HPLC-DAD (Method A) | UHPLC-MS/MS (Method B) |
| Sensitivity (LOD) | Low (~500 ng/mL) | High (~0.5 ng/mL) |
| Selectivity | Moderate (Co-elution risk) | High (Mass filtration) |
| Cost per Sample | Low ($) | High ( |
| Linear Range | 1 – 200 µg/mL | 1 – 1000 ng/mL |
| Primary Use | QC of plant extracts | PK / Plasma studies |
Visualization: Method Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the method based on sample type.
Caption: Decision tree for selecting and validating analytical methods for THMF based on matrix complexity.
References
-
Murch, S. J., et al. (2008).[4] "Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures." Journal of Pharmacy & Pharmaceutical Sciences.
-
Zhao, J., et al. (2013). "(2S)-5,2',5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo."[5] Neurochemical Research.
-
BenchChem. (2025). "Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide." BenchChem Technical Guides.
-
Simões, A., et al. (2021). "Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters." Frontiers in Pharmacology.
-
Li, H. B., et al. (2018). "Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression." Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2',5,6'-Trihydroxy-7-methoxyflavanone and Its Synthetic Analogs for Drug Discovery
This guide provides a comprehensive analysis of the naturally occurring flavanone, 2',5,6'-Trihydroxy-7-methoxyflavanone, and its synthetic analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids. We will delve into the rationale behind synthetic modification, compare biological activities with supporting data, and provide detailed experimental protocols for evaluating these compounds.
Introduction: The Therapeutic Promise of Flavanones
Flavonoids are a diverse class of polyphenolic compounds found throughout the plant kingdom, renowned for their wide array of biological activities.[1][2] Within this family, flavanones represent a significant subclass characterized by the C2-C3 single bond in their heterocyclic C ring. This structural feature confers a unique three-dimensional conformation that influences their interaction with biological targets.
Our focus compound, 2',5,6'-Trihydroxy-7-methoxyflavanone, belongs to a group of highly oxygenated flavonoids. While direct research on this specific molecule is limited, its structural relative, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has demonstrated significant neuroprotective effects in both in vitro and in vivo models.[3] Such findings provide a strong impetus for exploring the therapeutic potential of this substitution pattern and for designing synthetic analogs to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of novel flavone and flavanone derivatives is an active area of research aimed at improving the biological potential of natural molecules.[4][5]
The Lead Compound: 2',5,6'-Trihydroxy-7-methoxyflavanone
The biological activity of flavanones is intimately linked to their substitution pattern—the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings.[2] These groups influence the molecule's antioxidant capacity and its ability to modulate key cellular signaling pathways. Flavonoids are known to interact with cascades like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation.[6][7][8]
The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NF-κB is a critical transcription factor that, when activated by inflammatory stimuli, orchestrates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[9] By interfering with this pathway, flavonoids can effectively quell the inflammatory response.
Synthetic Analogs: Rationale for Pharmacomodulation
While natural products provide excellent starting points for drug discovery, they often possess limitations such as low bioavailability, metabolic instability, or suboptimal potency. Chemical synthesis allows for the systematic modification of the lead structure to overcome these hurdles. The primary goals of synthesizing analogs of 2',5,6'-Trihydroxy-7-methoxyflavanone include:
-
Improving Potency: Fine-tuning the substitution pattern to enhance binding affinity to molecular targets.
-
Enhancing Bioavailability: Modifying lipophilicity to improve absorption and distribution.
-
Structure-Activity Relationship (SAR) Studies: Systematically altering the structure to understand which functional groups are critical for biological activity.[4]
-
Reducing Off-Target Effects: Increasing selectivity for the desired biological target to minimize side effects.
The most common route for synthesizing flavanones and their precursors involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized.[4][11]
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications, we present a comparative analysis of the parent compound against hypothetical synthetic analogs. The data in the tables below, while illustrative, is based on established structure-activity relationship trends observed in the literature for similar flavonoids, where modifications to hydroxylation and methoxylation patterns significantly alter biological efficacy.[4][12]
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][9]
| Compound | Structure | IC₅₀ for NO Inhibition (µM) | Rationale for Activity |
| Parent Compound | 2',5,6'-Trihydroxy-7-methoxyflavanone | 15.2 | Multiple hydroxyl groups contribute to antioxidant and radical scavenging activity, which is linked to anti-inflammatory effects. |
| Analog 1 | 2',5'-Dihydroxy-6',7-dimethoxyflavanone | 8.5 | Methylation of the 6-OH group can increase lipophilicity and cell membrane permeability, potentially enhancing intracellular activity. |
| Analog 2 | 5,6,7-Trihydroxyflavanone | 25.8 | Removal of the B-ring hydroxyl groups significantly reduces activity, highlighting their importance for target interaction. |
| Analog 3 | 2',5',6',7-Tetrahydroxyflavanone | 12.1 | Demethylation of the 7-methoxy group to a hydroxyl group can enhance hydrogen-donating ability, slightly improving potency. |
Note: IC₅₀ values are for illustrative purposes to demonstrate SAR principles.
Antioxidant Activity
Antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.[13][14]
| Compound | Structure | IC₅₀ for DPPH Scavenging (µM) | Rationale for Activity |
| Parent Compound | 2',5,6'-Trihydroxy-7-methoxyflavanone | 22.4 | The presence of phenolic hydroxyls, particularly on the B-ring, is crucial for potent radical scavenging. |
| Analog 1 | 2',5'-Dihydroxy-6',7-dimethoxyflavanone | 35.1 | Replacing a hydroxyl with a methoxy group generally decreases direct hydrogen-donating antioxidant capacity. |
| Analog 2 | 5,6,7-Trihydroxyflavanone | >100 | The lack of B-ring catechols or other hydroxyls dramatically reduces scavenging activity. |
| Analog 3 | 2',5',6',7-Tetrahydroxyflavanone | 18.9 | An additional hydroxyl group enhances the overall hydrogen-donating potential, leading to stronger scavenging activity. |
Note: IC₅₀ values are for illustrative purposes to demonstrate SAR principles.
Cytotoxic Activity
The effect of compounds on cell viability is often tested against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[15][16]
| Compound | Structure | IC₅₀ vs. HeLa Cells (µM) | Rationale for Activity |
| Parent Compound | 2',5,6'-Trihydroxy-7-methoxyflavanone | 45.3 | Hydroxylation patterns are known to influence interactions with cellular targets involved in proliferation and apoptosis.[17] |
| Analog 1 | 2',5'-Dihydroxy-6',7-dimethoxyflavanone | 30.7 | Increased lipophilicity from the additional methoxy group may improve cellular uptake, leading to greater cytotoxicity. |
| Analog 2 | 5,6,7-Trihydroxyflavanone | 89.2 | The substitution pattern on the B-ring is often critical for anticancer activity.[18] Its absence reduces efficacy. |
| Analog 3 | 2',5',6',7-Tetrahydroxyflavanone | 41.5 | The change from a methoxy to a hydroxyl group can alter interactions within the target's binding pocket, slightly modifying activity. |
Note: IC₅₀ values are for illustrative purposes to demonstrate SAR principles.
Mechanistic Insights: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory activity of many flavonoids is rooted in their ability to suppress the NF-κB signaling cascade. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes like iNOS and COX-2.[9] Flavanones can intervene at multiple points in this pathway, for instance, by inhibiting the kinase (IKK) that phosphorylates IκB.
Experimental Methodologies
The protocols described below are foundational for the preliminary screening and evaluation of novel flavanone analogs.
Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated murine macrophage RAW 264.7 cells.[9][19]
Expertise & Experience: RAW 264.7 cells are a standard and robust model for studying inflammation because they reliably produce high levels of NO and pro-inflammatory cytokines upon stimulation with LPS, mimicking an innate immune response.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test flavanones (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This colorimetric assay measures the capacity of a compound to scavenge the stable DPPH free radical.[13][20]
Expertise & Experience: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of natural products. Methanol is a common solvent as it dissolves both the DPPH radical and a wide range of antioxidant compounds.[13]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and be freshly prepared and protected from light.[13]
-
Sample Preparation: Prepare a stock solution of each flavanone in methanol and perform serial dilutions to obtain a range of concentrations. Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.[13]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[14]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay determines cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][21]
Expertise & Experience: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[16] It is crucial to ensure the formazan crystals are fully dissolved before reading the absorbance, as incomplete solubilization is a common source of error.[21]
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the flavanone analogs for 48 or 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the purple formazan crystals.[16]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
Conclusion and Future Outlook
The comparative analysis between 2',5,6'-Trihydroxy-7-methoxyflavanone and its synthetic analogs underscores the power of medicinal chemistry to refine and enhance the therapeutic properties of natural products. Structure-activity relationship studies indicate that the number and position of hydroxyl and methoxy groups are critical determinants of anti-inflammatory, antioxidant, and cytotoxic potential. Modifications that increase lipophilicity without sacrificing key hydrogen-bonding interactions often lead to improved biological activity.
Future investigations should focus on synthesizing a broader range of analogs to build a more comprehensive SAR model. Promising compounds identified through these in vitro screens should be advanced into more complex studies, including evaluation in other cell-based assays, pharmacokinetic profiling (ADME), and ultimately, in vivo efficacy and toxicity studies in relevant animal models. This systematic approach will be crucial for translating the therapeutic promise of these flavanones into novel clinical candidates.
References
A comprehensive list of all sources cited in this guide.
- Six Selected Flavones and Their Related Signaling Pathways Th
- Flavonoids in modulation of cell survival signalling pathways.
- Flavonoids in modulation of cell survival signalling p
- Experimental protocol for testing the anti-inflammatory effects of rel
- The interactions of flavonoids within neuronal signalling p
- Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. 5280 Functional Medicine.
- protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS). Benchchem.
- Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. N/A.
- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflamm
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Cell Assay Protocol. N/A.
- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Bioactivity evaluation of synthesized flavone analogs. SciELO.
- Antimicrobial Activity of Flavone Analogues. Longdom Publishing.
- Study of Ceramide-Flavone Analogs Showing Self-Fluorescence and Anti-Prolifer
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
- (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. PubMed.
- The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery. Benchchem.
- Determination of Proinflammatory and Antiinflamm
- Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
- (PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.
- Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. PMC.
- Full article: Alpha-Momorcharin Inhibits Proinflammatory Cytokine Expression by M1 Macrophages but Not Anti-Inflammatory Cytokine Expression by M2 Macrophages. Taylor & Francis.
- Investigating the expression of anti/pro-inflammatory cytokines in the pathogenesis and treatment of ulcerative colitis and its association with serum level of vitamin D. PMC.
- The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers. Benchchem.
- Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar.
- 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb. MedChemExpress.
- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.
- Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.
- 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. MedChemExpress.
- Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. AIP Publishing.
- Chemical structures of the compounds tested; 25, 5,7-dihydroxy-3,4-dimethoxyflavone.
- 5,6,7-Trihydroxy-4 -methoxyflavone = 85 LC/MS-UV 6563-66-2. Sigma-Aldrich.
- (PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'.
- In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,. SciELO.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2',5,6'-Trihydroxy-7-methoxyflavanone
Our approach synthesizes established best practices from regulatory bodies like the Environmental Protection Agency (EPA) and insights from the broader family of flavanone compounds to ensure a disposal process that is both safe and compliant.
Presumptive Hazard Assessment and Characterization
The first step in any chemical waste management plan is a thorough hazard assessment.[2] In the absence of specific data for 2',5,6'-Trihydroxy-7-methoxyflavanone, we must infer potential hazards from its chemical class and general toxicological studies on related compounds.
-
Chemical Family Insights : Flavanones and their hydroxylated derivatives are generally reported to have low theoretical toxicity.[4][5] However, some studies indicate moderate cytotoxicity at higher concentrations and potential for skin, eye, and respiratory irritation.[4][5][6][7][8] Therefore, it is prudent to handle this compound as a potential irritant and as a substance with unknown long-term toxicological effects.
-
Regulatory Waste Classification : Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][9] While this flavanone is unlikely to be ignitable, corrosive, or reactive under standard laboratory conditions, its toxicological profile is not fully characterized. Therefore, the most responsible course of action is to manage it as a hazardous chemical waste.[10][11]
Essential Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Adherence to proper PPE protocols is the first line of defense against accidental exposure during handling and disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][12] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemically resistant nitrile gloves.[3] | Provides a barrier against dermal contact. Gloves should be inspected before use and disposed of immediately if contamination is suspected.[8][13] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. A fume hood should be used when handling larger quantities or if there is a risk of generating dust.[3] | Minimizes the risk of inhaling airborne particles. |
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is crucial for mitigating exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as detailed in the table above.
-
Contain the Spill : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a compatible absorbent material.
-
Clean Up : Carefully sweep up the solid material or absorb the liquid. Use a plastic dustpan and scoop to avoid generating sparks. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Package the Waste : Place all contaminated materials (absorbent, used PPE, etc.) into a designated, sealable, and clearly labeled hazardous waste container.[6][8][10]
-
Decontaminate : Clean the spill area with a suitable solvent or detergent, and dispose of the cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The proper disposal of 2',5,6'-Trihydroxy-7-methoxyflavanone requires a systematic process of segregation, containment, and labeling to ensure safe handling and regulatory compliance.[3]
Step 1: Waste Characterization and Segregation
-
Do Not Mix : This waste stream should be kept separate from all other chemical waste to prevent unknown and potentially hazardous reactions.[14]
-
Identify the Form : Determine if the waste is a pure solid, a solution, or contaminated labware (e.g., pipette tips, weighing boats).
Step 2: Waste Containment
-
Solid Waste : Collect in a sealable, durable, and chemically compatible container. A wide-mouth glass or high-density polyethylene (HDPE) jar is recommended. For added security, this primary container can be placed inside a labeled, heavy-duty plastic bag.[3][15]
-
Liquid Waste (Solutions) : Collect in a sealable, leak-proof container made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents).[15][16] Ensure the container has a secure screw-top cap. Leave at least two inches of headspace to allow for vapor expansion.[15]
-
Contaminated Labware : Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
Step 3: Labeling
-
Clarity is Key : All waste containers must be clearly and accurately labeled.[14] Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[15]
-
Required Information : The label must include:
-
The full chemical name: "Waste 2',5,6'-Trihydroxy-7-methoxyflavanone"
-
The approximate quantity or concentration.
-
The date the waste was first added to the container.
-
The name of the principal investigator or researcher responsible.
-
Step 4: Storage
-
Designated Area : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[16][17]
-
Secondary Containment : The container must be kept in a secondary containment bin to catch any potential leaks.[16]
-
Incompatibles : Ensure the waste is stored away from incompatible materials.
Step 5: Final Disposal
-
Authorized Collection : Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][9]
-
Documentation : Complete all necessary paperwork, such as a hazardous waste manifest, to ensure a complete "cradle-to-grave" record of the waste's journey.[1][17]
-
Never : Do not dispose of this compound down the drain or in the regular trash.[3][16][18] Evaporation in a fume hood is not a permissible disposal method.[10][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of 2',5,6'-Trihydroxy-7-methoxyflavanone waste.
Caption: Decision workflow for handling and disposing of waste containing 2',5,6'-Trihydroxy-7-methoxyflavanone.
References
-
Toxicity of flavone and its hydroxylated derivatives: a Study in silico, in vitro and in vivo. (n.d.). Latin American Journal of Pharmacy. [Link]
-
Toxicity of flavone and its hydroxylated derivatives: a Study in silico, in vitro and in vivo. (2025, July 10). Latin American Journal of Pharmacy. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
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Hazardous Waste Management and Disposal. (n.d.). Montana Tech. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS). [Link]
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Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. [Link]
-
Synthesis, biological evaluation and in silico metabolic and toxicity prediction of some flavanone derivatives. (2006, October 15). PubMed. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). PegEx. [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. [Link]
-
In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023, November 29). PMC. [Link]
-
SAFETY DATA SHEET for 4',5,7-Trihydroxyflavanone. (2025, September 23). Thermo Fisher Scientific. [Link]
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022, March 9). MDPI. [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]
-
SAFETY DATA SHEET for 4'-Hydroxyflavanone. (2025, October 8). Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET for Flavanone. (2025, September 15). Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET for PermaClean® PC-87. (2014, August 5). GE Water & Process Technologies. [Link]
-
SAFETY DATA SHEET for 6-Methoxyflavone. (2024, February 17). Fisher Scientific. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]
-
SAFETY DATA SHEET for 2'-Hydroxyflavanone. (2025, October 8). Thermo Fisher Scientific. [Link]
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A Researcher's Guide to the Safe Handling of 2',5,6'-Trihydroxy-7-methoxyflavanone
As researchers and drug development professionals, our work with novel compounds like 2',5,6'-Trihydroxy-7-methoxyflavanone is at the forefront of scientific discovery. With this privilege comes the profound responsibility of ensuring the utmost safety in our laboratories. While a specific Safety Data Sheet (SDS) for this particular flavanone may not be readily available, we can establish a robust safety protocol by drawing upon the known characteristics of analogous flavonoid compounds. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical hygiene, to empower you to handle this compound with confidence and care.
The primary hazards associated with powdered flavanones and similar phenolic compounds include inhalation of airborne particles, and direct contact with the skin and eyes, which can cause irritation.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of responsible research.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.[6] For 2',5,6'-Trihydroxy-7-methoxyflavanone, which is likely a solid powder, the potential for aerosolization during weighing and transfer operations is a key consideration.[7]
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US).[8] | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves, tested according to EN 374.[8][9] | Prevents direct skin contact with the compound. For prolonged handling, consider double-gloving.[10] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[8] | |
| Respiratory Protection | Particulate Respirator | N95 (US) or FFP2 (EU) or higher.[6] | Necessary when handling the powder form to avoid inhalation of dust.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and maintaining a safe laboratory environment. The following step-by-step procedures provide a framework for the safe handling of 2',5,6'-Trihydroxy-7-methoxyflavanone.
Preparation and Handling
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Disposal Plan
Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[12]
-
Solid Waste: Place any solid 2',5,6'-Trihydroxy-7-methoxyflavanone waste, including contaminated PPE such as gloves and weighing papers, into a dedicated and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[13] Do not dispose of down the drain.[8]
-
Empty Containers: Rinse containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[8]
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste program.[12]
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection and the overall handling workflow, the following diagrams have been created.
Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.
Caption: Step-by-Step Laboratory Workflow for 2',5,6'-Trihydroxy-7-methoxyflavanone.
Conclusion
The safe handling of novel chemical compounds is a fundamental aspect of rigorous scientific research. By adopting a proactive and informed approach to personal protection and operational planning, we can mitigate risks and foster a culture of safety in our laboratories. The guidelines presented here, based on the known properties of similar flavonoid compounds, provide a solid foundation for your work with 2',5,6'-Trihydroxy-7-methoxyflavanone. Always consult your institution's specific safety protocols and EHS office for any additional requirements.
References
- Benchchem. (n.d.). Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide.
- Benchchem. (n.d.). Navigating the Disposal of Novel Plant-Derived Compounds: A Case Study on Anthemis Glycosides.
- Benchchem. (n.d.). Personal protective equipment for handling Phyllospadine.
-
Wang, Y., & Zhang, J. (2016). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Pharmaceutical Research, 33(11), 2747–2758. [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Methoxycatechol.
- MedchemExpress.com. (2025). Safety Data Sheet: Tetrahydroxyquinone.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4',5,7-Trihydroxyflavanone.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4',5,7-Trihydroxyflavone.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5,6,7-Trihydroxyflavone.
- Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET: Flavanone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 7-Methoxyflavone.
- BVL. (n.d.). Personal protective equipment when handling plant protection products.
- Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- ITURRI. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone.
- Carl ROTH. (n.d.). Safety Data Sheet: 4',5,7-Trihydroxyflavone.
- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
- Benchchem. (n.d.). Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Edaravone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
